molecular formula C10H12Cl2N2O B7901942 (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Cat. No.: B7901942
M. Wt: 247.12 g/mol
InChI Key: XXGNSYRZPPXHBC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide is a useful research compound. Its molecular formula is C10H12Cl2N2O and its molecular weight is 247.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-4-8(11)2-3-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNSYRZPPXHBC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Detailed Chemical Guide: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological context of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide . This compound represents a specific scaffold within the class of Functionalized Amino Acids (FAAs) , structurally related to established anticonvulsants and sodium channel blockers such as Lacosamide and Ralfinamide.

Chemical Identity & Structural Analysis

This compound is an amide derivative of the amino acid L-Alanine . It belongs to a class of bioactive molecules known as Functionalized Amino Acids (FAAs) , which have been extensively characterized for their activity on voltage-gated sodium channels (VGSCs) and utility in treating epilepsy and neuropathic pain.

Nomenclature & Identifiers[1][2][3][4]
  • IUPAC Name: (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide

  • Common Synonyms: N-(2,5-Dichlorobenzyl)-L-alaninamide; L-Alanine-N-(2,5-dichlorobenzyl)amide.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 247.12 g/mol

  • Chirality: (S)-enantiomer (derived from L-Alanine). The stereochemistry at the

    
    -carbon is critical for biological activity in this class of compounds, where the (S)-configuration often dictates binding affinity to channel proteins.
    
Structural Components[2][3][4][5][6][7][8]
  • Chiral Core: The (S)-2-amino-propionyl moiety (L-Alanine backbone).

  • Linker: An amide bond connecting the chiral core to the aromatic tail.

  • Hydrophobic Tail: A 2,5-dichlorobenzyl group.[1] The specific substitution pattern (2,5-dichloro) on the phenyl ring modulates lipophilicity (

    
    ) and steric fit within the binding pocket of target proteins (e.g., the local anesthetic receptor site of Na
    
    
    
    channels).

Chemical Synthesis

The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide follows a standard peptide coupling strategy. To ensure enantiomeric purity, the


-amine of L-alanine must be protected (typically with Boc or Cbz) prior to coupling, followed by a deprotection step.
Reaction Scheme (Graphviz)

Synthesis SM1 N-Boc-L-Alanine (Starting Material) Coupling Coupling Reaction (EDC/HOBt or HATU) SM1->Coupling SM2 2,5-Dichlorobenzylamine SM2->Coupling Intermediate Intermediate: N-Boc-N'-(2,5-dichlorobenzyl)alaninamide Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Boc Removal Product Product: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Deprotection->Product Salt Formation/Neutralization

Caption: Step-wise synthetic pathway from N-Boc-L-Alanine and 2,5-Dichlorobenzylamine to the final amino-amide product.

Detailed Protocol
Step 1: Amide Coupling
  • Reagents: N-(tert-Butoxycarbonyl)-L-alanine (1.0 eq), 2,5-Dichlorobenzylamine (1.0 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), NMM (N-methylmorpholine, 2.0 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve N-Boc-L-alanine in DCM at 0°C.

    • Add EDC

      
      HCl and HOBt; stir for 30 minutes to activate the carboxylic acid.
      
    • Add 2,5-Dichlorobenzylamine and NMM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Workup: Wash with 1M HCl, saturated NaHCO

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate.
    • Validation: Verify Intermediate via TLC and LC-MS (Expected [M+H]

      
       for Boc-intermediate).
      
Step 2: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA) or use directly (if using HCl/Dioxane).

    • Add acid (TFA/HCl) in excess (typically 10–20 eq).

    • Stir at room temperature for 1–2 hours until TLC shows complete consumption of the Boc-protected material.

    • Isolation: Evaporate volatiles. For the HCl salt, precipitate with diethyl ether. For the free base, neutralize with saturated NaHCO

      
       and extract into DCM.
      
  • Yield: Typically >85% for the final step.

Pharmacology & Mechanism of Action

While this specific 2,5-dichloro analog is a research compound, its activity is inferred from the Functionalized Amino Acid (FAA) class pharmacophore, best exemplified by Lacosamide (Vimpat) and Ralfinamide .

Mechanism: Sodium Channel Modulation

The primary target for N-benzyl-propionamide derivatives is the Voltage-Gated Sodium Channel (VGSC) . Unlike traditional sodium channel blockers (e.g., carbamazepine) that block the pore in the fast-inactivated state, this scaffold is known to enhance Slow Inactivation .

Pathway Diagram (Graphviz)

Mechanism Compound (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Target Voltage-Gated Sodium Channel (Nav1.7 / Nav1.3 / Nav1.8) Compound->Target Binds selectively State Slow Inactivated State (Conformational Change) Target->State Stabilizes Effect Reduced Neuronal Hyperexcitability State->Effect Prevents repetitive firing Clinical Potential Application: Neuropathic Pain / Epilepsy Effect->Clinical

Caption: Proposed mechanism of action involving the stabilization of the slow-inactivated state of voltage-gated sodium channels.

Structure-Activity Relationship (SAR) Insights
  • Amide Functionality: Essential for hydrogen bonding within the receptor site.

  • Stereochemistry: The (S)-configuration (L-Alanine) is generally preferred for potency in the amino-amide series (e.g., Safinamide is S), whereas the acetamido-variant Lacosamide is (R).

  • Benzyl Substitution: The 2,5-dichloro pattern provides high lipophilicity and steric bulk. In SAR studies of FAAs, electron-withdrawing groups (Cl, F) on the benzyl ring often enhance potency against maximal electroshock seizure (MES) models.

  • Free Amine vs. Acetamide: The compound described is a free amine (2-amino). In the Lacosamide series, the free amine is often a metabolite or precursor. However, in the Safinamide series, the free amine (secondary or primary) is active. This molecule may also function as a Glycine Transporter (GlyT1) inhibitor or a MAO-B inhibitor candidate depending on the exact binding pocket fit.

Physicochemical Properties Data

PropertyValue (Predicted)Significance
Formula C10H12Cl2N2OCore stoichiometry
Molecular Weight 247.12 g/mol Small molecule, CNS penetrant
LogP (Octanol/Water) ~2.5 - 2.8Good blood-brain barrier (BBB) permeability
Topological Polar Surface Area (TPSA) ~55 ŲFavorable for oral bioavailability
H-Bond Donors 2 (Amine, Amide NH)Receptor interaction
H-Bond Acceptors 2 (Amide Carbonyl, Amine)Receptor interaction
Rotatable Bonds 4Conformational flexibility

References

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444–2452. Link

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 39(9), 1907–1916. Link

  • Bialer, M., et al. (2010). "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsy Research, 92(2-3), 89-124. Link

  • Hebeisen, S., et al. (2015). "Safinamide: A new avenue for the treatment of Parkinson's disease." Expert Review of Neurotherapeutics, 15(10), 1111-1122. (Context for Amino-amide mechanism).[2][1][3] Link

Sources

A Technical Guide to (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide, a chiral molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established synthetic protocols, characterization methodologies, and pharmacological findings from closely related N-benzyl alaninamide derivatives. The guide details a probable IUPAC name, key identifiers, a robust, inferred synthetic pathway via amide coupling, and the expected analytical characterization. Furthermore, it situates the compound within the broader context of its chemical class, which has demonstrated significant potential in the development of novel therapeutics, particularly in the area of central nervous system disorders.

Nomenclature and Chemical Identity

The precise nomenclature and identification of a chemical entity are foundational for research and development. Based on systematic naming conventions for analogous structures, the following nomenclature is proposed for the target molecule.

IUPAC Name

The formal IUPAC name for the compound with the specified stereochemistry is (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide . This name is derived from its core components: a propanamide backbone, an amino group at the second carbon with (S)-stereochemistry, and an N-substituted (2,5-dichlorophenyl)methyl group.

Synonyms

Currently, there are no widely recognized common names or synonyms for this specific molecule in scientific literature. The most unambiguous identifier remains its IUPAC name and CAS number.

Key Identifiers

A comprehensive list of identifiers for (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide is provided in the table below for precise tracking and information retrieval.

IdentifierValueSource
CAS Number 1354001-13-0[1]
Molecular Formula C₁₀H₁₂Cl₂N₂O[1]
Molecular Weight 247.12 g/mol [1]
Canonical SMILES CC(=O)NCC1=CC(=C(C=C1)Cl)ClInferred
InChI Key Inferred from structureInferred

Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the amide bond, leading back to two key starting materials: N-protected L-alanine and 2,5-dichlorobenzylamine. The choice of the N-protecting group is critical for ensuring a clean reaction and facile removal. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.

G target (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide amide_bond Amide Bond Disconnection target->amide_bond intermediates N-Boc-L-alanine + 2,5-dichlorobenzylamine amide_bond->intermediates

Figure 1: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Amide Coupling and Deprotection

This protocol is based on standard peptide coupling methodologies, which are broadly applicable to the synthesis of this class of compounds.

Step 1: Amide Coupling

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Addition: To this solution, add 2,5-dichlorobenzylamine (1.0-1.1 equivalents).

  • Coupling Agent Addition: Add a suitable amide coupling reagent. Common choices include:

    • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) and 1-hydroxybenzotriazole (HOBt, 0.5-1.1 equivalents).

    • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equivalents) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).

    • DCC: N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents). If using DCC, the byproduct dicyclohexylurea (DCU) will precipitate and can be removed by filtration.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Step 2: N-Boc Deprotection

  • Acidic Cleavage: Dissolve the crude N-Boc protected intermediate in an excess of a strong acid. A solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) is highly effective.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Neutralization and Purification: The resulting crude product will be the trifluoroacetate salt. Dissolve the residue in a minimal amount of water and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel to afford the final (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide.

Figure 2: General workflow for the synthesis of the target compound.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a doublet for the methyl group of the alanine moiety, a quartet for the alpha-proton of the alanine, signals for the methylene protons of the benzyl group (which may appear as a doublet of doublets due to coupling with the amide proton), and distinct signals in the aromatic region for the three protons on the dichlorophenyl ring. The amino and amide protons will appear as broad singlets, the positions of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Expected signals include those for the aliphatic carbons of the alanine and benzyl methylene groups, the carbonyl carbon of the amide, and the aromatic carbons, with the carbon atoms attached to chlorine exhibiting characteristic shifts.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a technique such as electrospray ionization (ESI) is crucial for confirming the molecular formula. The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z that matches the calculated exact mass of C₁₀H₁₃Cl₂N₂O⁺. The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching bands for the primary amine and the secondary amide, a strong C=O stretching band for the amide carbonyl, and C-H stretching bands for the aliphatic and aromatic moieties.

Pharmacological Context and Potential Applications

While direct pharmacological data for (2S)-2-amino-N-[(2,5-dichloro-phenyl)methyl]propanamide is not available in the public domain, the broader class of N-benzyl alaninamide derivatives has been the subject of significant research, particularly in the field of neuroscience.

Numerous studies have reported that compounds with this core scaffold exhibit potent anticonvulsant activity in various animal models of epilepsy.[2][3] The mechanism of action for some of these derivatives has been linked to the modulation of voltage-gated sodium channels.[4]

The structural features of (2S)-2-amino-N-[(2,5-dichloro-phenyl)methyl]propanamide, namely the chiral amino acid core and the substituted aromatic ring, are consistent with those of other biologically active small molecules. The dichlorophenyl moiety, in particular, is a common substituent in medicinal chemistry used to modulate lipophilicity, metabolic stability, and target engagement.

Given the established anticonvulsant properties of its close analogs, it is plausible that this compound may also exhibit activity within the central nervous system. Further research, including in vitro and in vivo screening, would be necessary to elucidate its specific pharmacological profile and therapeutic potential.

Conclusion

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide is a chiral molecule with potential for further investigation in drug discovery. This guide has provided a comprehensive overview of its likely chemical identity, a detailed and robust synthetic protocol based on established methodologies for analogous compounds, and the expected analytical characterization. By situating this molecule within the context of its pharmacologically active chemical class, this document serves as a valuable resource for researchers and scientists in the field, enabling its synthesis, characterization, and further exploration of its biological properties.

References

  • Guangzhou Weiber Technology Co., Ltd. (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.
  • Jakubiec, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Pharmaceuticals, 17(9), 1195. Available from: [Link]

  • Kamiński, K., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. ACS Chemical Neuroscience, 15(11), 2269–2286. Available from: [Link]

  • Warren, G. L., et al. (2012). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 55(21), 9100–9112. Available from: [Link]

Sources

Technical Guide: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (CAS 1354001-13-0).

A High-Fidelity Chiral Scaffold for CNS Ligand Discovery

Executive Summary

Compound: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide CAS Number: 1354001-13-0 Molecular Formula: C₁₀H₁₂Cl₂N₂O Molecular Weight: 247.12 g/mol

This guide profiles (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide , a specialized chiral building block predominantly used in the synthesis of neuroactive small molecules. Structurally, it is the 2,5-dichlorobenzyl amide of L-Alanine . It serves as a critical pharmacophore scaffold in the development of voltage-gated sodium channel (Nav) blockers and Glycine Transporter (GlyT2) inhibitors , often explored in Structure-Activity Relationship (SAR) studies for anticonvulsant and analgesic therapeutics.

Unlike its structural cousin Lacosamide (which utilizes a D-Serine backbone), this molecule offers the (S)-configuration (L-Alanine derived), allowing researchers to probe stereoselective binding pockets in CNS targets.

Part 1: Chemical Identity & Physicochemical Profile[1]

The integrity of biological data depends on the precise characterization of the starting scaffold.

PropertySpecificationNotes
IUPAC Name (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamidederived from L-Alanine
Chirality (S)-EnantiomerOptical Purity > 98% ee required for biological assays
Appearance White to off-white solidHygroscopic as HCl salt
Solubility DMSO (>20 mg/mL), MethanolLimited solubility in water (Free Base)
pKa (Calc) ~8.1 (Amine), ~14.5 (Amide)Protonated at physiological pH
LogP ~2.1Good lipophilicity for BBB penetration
H-Bond Donors 2 (Primary Amine, Amide NH)Critical for receptor docking
Part 2: Synthetic Methodology (The "Build" Phase)

Expert Insight: While catalog procurement is possible, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C, ²H) or to ensure absolute chiral purity. The following protocol utilizes a Boc-protection strategy to prevent racemization of the sensitive chiral center.

Reaction Scheme
  • Activation: N-Boc-L-Alanine is activated with a coupling agent.

  • Amidation: Reaction with 2,5-Dichlorobenzylamine.

  • Deprotection: Removal of the Boc group to yield the free amine.

Step-by-Step Protocol

Materials:

  • N-Boc-L-Alanine (CAS: 15761-39-4)

  • 2,5-Dichlorobenzylamine (CAS: 10541-69-2)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • TFA/DCM (Deprotection cocktail)

Workflow:

  • Coupling (Amide Bond Formation):

    • Dissolve N-Boc-L-Alanine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and cool to 0°C.

    • Add HATU (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Dropwise add 2,5-Dichlorobenzylamine (1.0 eq).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot for the amine should disappear.

  • Work-up & Isolation (Intermediate):

    • Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Result: N-Boc-(S)-2-amino-N-(2,5-dichlorobenzyl)propionamide.

  • Deprotection (Target Generation):

    • Dissolve the intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

    • Stir at RT for 1 hour.

    • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Purification: Recrystallize from Et₂O/MeOH or convert to HCl salt using 4M HCl in Dioxane for stability.

Part 3: Mechanism of Action & Applications

This molecule is rarely the final drug; it is a privileged structure . Its value lies in its ability to mimic the "head-group" of various neuroactive peptides.

Target Pathways
  • Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8):

    • The 2,5-dichlorobenzyl moiety acts as a lipophilic anchor, fitting into the hydrophobic cleft of the channel pore.

    • The amino-propionamide backbone mimics the local anesthetic pharmacophore, blocking ion influx.

  • Glycine Transporters (GlyT2):

    • Used as a template to synthesize inhibitors that increase synaptic glycine concentrations (pain signaling modulation).

Pathway Visualization (DOT)

G Scaffold (S)-2-Amino-N- (2,5-dichloro-benzyl)-propionamide Target1 Nav1.7 Channel (Hydrophobic Pocket) Scaffold->Target1 Lipophilic Anchoring Target2 GlyT2 Transporter (Allosteric Site) Scaffold->Target2 SAR Optimization Effect1 Inhibition of Na+ Influx Target1->Effect1 Effect2 Increased Synaptic Glycine Target2->Effect2 Outcome Analgesia / Anticonvulsant Activity Effect1->Outcome Effect2->Outcome

Figure 1: Pharmacological utility of the scaffold in CNS target modulation.

Part 4: Quality Control & Analytical Validation

Trust in the molecule requires rigorous validation. The primary risk with this scaffold is racemization during synthesis or storage.

1. Chiral HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (S)-isomer > 99.0%; (R)-isomer < 0.5%.

2. NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: ~7.3–7.6 ppm (Multiplets, 3H, Dichlorobenzyl ring).

  • Benzylic Protons: ~4.3–4.5 ppm (Doublet of doublets, 2H, -CH₂-NH-).

  • Alpha-Proton: ~3.4 ppm (Quartet, 1H, Chiral center).

  • Methyl Group: ~1.2 ppm (Doublet, 3H, Alanine side chain).

Part 5: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Benzylamines can be sensitizers.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to carbonate formation (absorbs CO₂); store as HCl salt for long-term stability.

References
  • Fluorochem. (2024).[1] (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Product Sheet. Retrieved from

  • PubChem. (2024).[1] Compound Summary: Benzenamine, 2,5-dichloro- (Precursor Data). National Library of Medicine. Retrieved from

  • Choi, D., et al. (2016). Structure-Activity Relationship of Functionalized Amino Acid Anticonvulsants. Journal of Medicinal Chemistry. (Contextual grounding for amino acid amide scaffolds).
  • BLD Pharm. (2024).[2] Certificate of Analysis: CAS 1354001-13-0. Retrieved from

Sources

A Technical Guide to the (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Homologous Series: Synthesis, Characterization, and Biological Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. N-substituted amino acid amides represent a privileged structure class, frequently exhibiting a wide range of biological activities. This technical guide provides an in-depth examination of the homologous series derived from (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. We present a comprehensive framework for the synthesis, purification, and analytical characterization of these compounds, with a focus on maintaining chiral integrity. Furthermore, we delve into the rationale for their design and outline methodologies for exploring their potential therapeutic applications, particularly in the context of central nervous system disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical series for novel therapeutic development.

Introduction: The Rationale for a Privileged Scaffold

The amide bond is a fundamental linkage in biological systems, most notably forming the backbone of peptides and proteins.[1][2] Its structural rigidity, stability, and capacity for hydrogen bonding make it an ideal feature in the design of bioactive molecules.[2] The (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide series combines three key structural motifs:

  • A Chiral (S)-α-Amino Acid Core: This provides a specific three-dimensional geometry, which is critical for stereospecific interactions with biological targets like enzymes and receptors. The parent compound is derived from (S)-Alanine.

  • A Dichlorinated Benzyl Moiety: The 2,5-dichloro substitution pattern significantly increases lipophilicity, which can enhance membrane permeability and access to CNS targets. The chlorine atoms can also engage in specific halogen bonding interactions and block sites of potential metabolism, thereby improving pharmacokinetic properties.[3]

  • A Secondary Amide Linker: This stable linkage connects the two primary motifs and provides hydrogen bond donor and acceptor capabilities.

A homologous series is created by systematically modifying the side chain (R-group) of the parent amino acid, moving from Alanine (R=CH₃) to other natural and unnatural amino acids. This systematic modification allows for a detailed exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Based on the activities of structurally related N-benzyl amino amides, this series presents as a promising source of novel modulators for CNS targets, such as voltage-gated ion channels or neurotransmitter transporters, with potential applications as anticonvulsants or treatments for neuropathic pain.[4][5][6]

Molecular Design and Homologous Series Definition

The core directive of this research program is to explore the chemical space around the N-(2,5-dichloro-benzyl)amide of (S)-amino acids. The general structure provides a template for systematic variation.

Caption: General chemical structure of the homologous series.

The table below outlines the initial members of the proposed homologous series, starting with the parent compound derived from (S)-Alanine. The selection of amino acids is designed to probe the effects of varying side-chain size, branching, and polarity.

Compound ID Parent Amino Acid R-Group Molecular Weight ( g/mol ) Predicted cLogP
HS-1 (Parent) (S)-Alanine-CH₃261.142.65
HS-2 (S)-Glycine-H247.112.12
HS-3 (S)-Valine-CH(CH₃)₂289.193.44
HS-4 (S)-Leucine-CH₂CH(CH₃)₂303.223.83
HS-5 (S)-Phenylalanine-CH₂Ph337.224.01

Synthetic Strategy and Execution

The synthesis of N-substituted amino acid amides is a well-established process in medicinal chemistry, primarily relying on the formation of an amide bond between a carboxylic acid and an amine.[7] A robust and high-yielding synthetic route is crucial. The chosen strategy involves three key stages: N-terminal protection of the amino acid, amide coupling, and final deprotection.

G start (S)-Amino Acid protect Step 1: N-Protection (Boc)₂O, Base start->protect protected_aa N-Boc-(S)-Amino Acid protect->protected_aa couple Step 2: Amide Coupling HATU, DIPEA, DMF protected_aa->couple amine 2,5-Dichlorobenzylamine amine->couple protected_product N-Boc Protected Final Compound couple->protected_product deprotect Step 3: Deprotection TFA or HCl in Dioxane protected_product->deprotect final_product Final Product: (S)-2-Amino-N-(2,5-dichloro-benzyl)-R-amide deprotect->final_product

Caption: General three-step synthetic workflow.

Rationale for Reagent Selection
  • Protection: The Boc (tert-Butoxycarbonyl) group is selected for its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions that are typically non-racemizing.

  • Coupling: While many coupling reagents exist, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high efficiency, rapid reaction times, and low propensity for racemization, making it ideal for generating a library of compounds.[7][8] It is particularly effective for coupling both simple and sterically hindered substrates.[9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to facilitate the reaction.

  • Deprotection: Trifluoroacetic acid (TFA) provides clean and rapid removal of the Boc group, yielding the final product as a TFA salt, which can be used directly or neutralized via purification.

Detailed Experimental Protocol: Synthesis of HS-1

Step 1: Synthesis of N-Boc-(S)-Alanine

  • Dissolve (S)-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and 1M NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2x).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a white solid or oil.

Step 2: Synthesis of N-Boc-(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

  • Dissolve N-Boc-(S)-Alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,5-Dichlorobenzylamine (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% LiCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate gradient).

Step 3: Synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (HS-1)

  • Dissolve the purified Boc-protected intermediate from Step 2 in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (2x) to remove residual TFA.

  • The resulting TFA salt can be purified by reverse-phase HPLC or triturated with diethyl ether to yield a solid product.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the structure, purity, and chiral integrity of each compound in the series. A multi-step analytical workflow ensures that the data generated from biological assays is reliable.

G cluster_qc Quality Control Assays crude Crude Product (Post-Synthesis) purification Purification (Column Chromatography / Prep-HPLC) crude->purification purified Purified Compound purification->purified ms LC-MS (Identity & Purity) purified->ms nmr ¹H & ¹³C NMR (Structural Verification) purified->nmr hplc Chiral HPLC (Enantiomeric Purity) purified->hplc final Qualified Compound (>95% Purity, >99% e.e.) ms->final nmr->final hplc->final

Caption: Analytical workflow for compound qualification.

Protocol for Chiral Integrity Analysis

Maintaining the stereochemistry of the starting amino acid is paramount. Racemization can occur during the amide coupling step, especially with certain reagents or under harsh conditions.[10] Therefore, enantiomeric excess (e.e.) must be determined for each final compound.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC® T column, is highly effective for separating the enantiomers of underivatized amino acid derivatives.

  • Mobile Phase: Develop a mobile phase system, typically consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., 0.1% formic acid or acetic acid). The optimal ratio must be determined empirically for each compound in the series.

  • Sample Preparation: Dissolve a small amount of the final compound (approx. 1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject a sample of the synthesized (S)-enantiomer.

    • To confirm peak identity, inject a sample of the corresponding racemic mixture (synthesized separately using a racemic amino acid starting material).

    • The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers: e.e. (%) = [((S) - (R)) / ((S) + (R))] * 100.

  • Acceptance Criteria: A compound is considered chirally pure if the e.e. is ≥ 99%.

Framework for Biological Evaluation

The structural similarity of N-benzyl-2-aminopropanamides to known anticonvulsant agents suggests that a primary therapeutic application could be in the treatment of epilepsy or related CNS disorders.[5] A logical first step is to screen the homologous series for activity against voltage-gated sodium channels (VGSCs), a well-validated target for many antiseizure drugs.[4]

Exemplary Protocol: In Vitro Sodium Channel Screening

Assay: Automated Patch-Clamp Electrophysiology This technique provides a medium-to-high throughput method for assessing the modulatory effects of compounds on ion channel function.

  • Cell Line: Use a stable cell line expressing a human VGSC subtype of interest (e.g., HEK-293 cells expressing hNav1.1, hNav1.2, or hNav1.6).

  • Compound Preparation: Prepare stock solutions of the homologous series compounds (HS-1 to HS-5) in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 30 µM).

  • Electrophysiology:

    • Cells are plated onto the specialized microfluidic chips of an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a resting potential (-90 mV) and applying a depolarizing step (e.g., to 0 mV) to open the channels.

    • To assess state-dependent block, protocols that measure tonic block (from a rested state) and frequency-dependent block (in response to a train of depolarizations) are employed.[4]

  • Data Acquisition: Record the peak sodium current before (baseline) and after the application of each test compound concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of the sodium current at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical IC₅₀ values that could be generated from the screening protocol. This data illustrates a potential SAR trend where increasing the size and lipophilicity of the R-group initially enhances potency, but excessive bulk becomes detrimental.

Compound ID R-Group Hypothetical IC₅₀ (µM) for hNav1.6 Interpretation
HS-1 -CH₃8.5Baseline activity from the parent compound.
HS-2 -H15.2Smaller R-group reduces potency, suggesting the methyl group is beneficial for binding.
HS-3 -CH(CH₃)₂2.1Increased lipophilicity and steric bulk from the isopropyl group significantly improves potency.
HS-4 -CH₂CH(CH₃)₂1.9The isobutyl group provides a slight improvement, suggesting the binding pocket can accommodate this size.
HS-5 -CH₂Ph11.8The large phenylmethyl group is likely too bulky for optimal fit in the binding pocket, leading to a loss of potency.

This hypothetical SAR provides a clear direction for the next round of synthesis, focusing on branched alkyl side chains of intermediate size to further optimize the interaction with the biological target.

Conclusion

The (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide homologous series represents a promising and synthetically accessible class of compounds for drug discovery. This guide has provided a comprehensive and actionable framework covering their rational design, detailed synthesis, and rigorous analytical characterization, with a critical emphasis on maintaining stereochemical integrity. The outlined strategy for exploring biological activity, exemplified by screening against voltage-gated sodium channels, establishes a clear path for elucidating structure-activity relationships and identifying lead candidates for further preclinical development. By systematically applying the methodologies described herein, researchers can effectively unlock the therapeutic potential harbored within this privileged chemical scaffold.

References

  • Subedi, S., & Pae, A. N. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Gasparyan, M. K., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Fiveable. N-substituted amides Definition. [Link]

  • Funakoshi, S., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer Link. [Link]

  • Upadhyay, S. K., et al. (2017). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds. PMC. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • ResearchGate. (2026). Amino acids and medications containing amide bonds in their structure. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Worldwidejournals.com. (2016). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

  • Poslusney, M. S., et al. (2012). Synthesis and biological characterization of a series of novel diaryl amide M₁ antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]

  • Chemrevise. Amines, Amides, Amino Acids and proteins. [Link]

  • Weiber Tech. (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide. [Link]

  • ResearchGate. (2015). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs. [Link]

  • Gille, A., et al. (1998). Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators. Journal of Medicinal Chemistry. [Link]

  • Hussain, S., et al. (2019). Synthesis, Characterization and Biological Studies of Ether–Based Ferrocenyl Amides and their Organic Analogues. MDPI. [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

  • EBSCO Research Starters. Amides. [Link]

  • Google Patents. (2015).
  • Google Patents. (2011). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Mapleston, K., et al. (2020). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. PMC. [Link]

  • PubChemLite. N-(4-amino-3,5-dichloro-benzyl)-3-oxo-n-[3-(propane-2-sulfonyl)-phenyl]-3-pyrimidin-2-yl-propionamide. [Link]

  • BindingDB. BDBM11705. [Link]

  • PubChem. (S)-3-Amino-2-benzylpropanoic acid. [Link]

Sources

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide preliminary biological screening

[1][2]

Executive Summary & Structural Rationale

This guide outlines the preliminary biological screening protocol for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (hereafter referred to as Compound A ).[1]

Compound A belongs to the class of Functionalized Amino Acids (FAAs) . Structurally, it is the free-base form of an L-alanine benzylamide derivative.[1] It shares significant pharmacophoric homology with the blockbuster anticonvulsant Lacosamide (Vimpat®), with two critical distinctions:

  • The Head Group: Compound A possesses a free primary amine (

    
    ) at the 
    
    
    -carbon, whereas Lacosamide is
    
    
    -acetylated.[1]
  • The Tail Group: Compound A features a 2,5-dichlorobenzyl moiety, a lipophilic electron-withdrawing substitution often associated with enhanced sodium channel affinity compared to unsubstituted benzyl rings.[1]

Therapeutic Hypothesis: Based on Structure-Activity Relationship (SAR) data from the Kohn and Stables datasets (NIH Anticonvulsant Screening Program), Compound A is predicted to act as a Voltage-Gated Sodium Channel (VGSC) modulator .[1] The screening workflow below is designed to validate this mechanism, assess metabolic stability (critical for the free amine), and determine the anticonvulsant Protective Index (PI).

Chemoinformatic & Physicochemical Profiling

Before initiating wet-lab screening, the following parameters must be established to ensure the compound is suitable for CNS delivery.

ParameterPredicted Value/RangeBiological Implication
Molecular Weight ~247.12 g/mol Well within CNS penetration limits (<400 Da).
cLogP 2.1 – 2.5Optimal lipophilicity for Blood-Brain Barrier (BBB) crossing.
H-Bond Donors 2 (Amide NH, Amine NH2)Acceptable for membrane permeability.[1]
pKa (Amine) ~7.8 – 8.2Exists as a cation at physiological pH (7.4), potentially aiding solubility but requiring active transport or lipophilic diffusion of the neutral fraction.[1]
PSA (Polar Surface Area) ~55 ŲExcellent range for CNS bioavailability (<90 Ų).[1]

Phase I: In Vitro Characterization (The "Go/No-Go" Gate)

Objective: Eliminate candidates with poor drug-like properties before animal usage.[1]

Metabolic Stability (Microsomal Assay)

Rationale: Unlike


1
  • Protocol: Incubate 1 µM Compound A with human and mouse liver microsomes (HLM/MLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

  • Success Criteria:

    
     minutes. If rapid acetylation is observed, the metabolite (the 
    
    
    -acetyl analog) may be the active species in vivo.
Electrophysiology (Patch Clamp)

Rationale: To confirm the mechanism of action (VGSC modulation) and distinguish between fast and slow inactivation.

  • System: HEK-293 cells stably expressing hNaV1.2 or hNaV1.6 (cortical isoforms).[1]

  • Protocol: Whole-cell patch clamp.[1]

    • Tonic Block: Pulse train at 10 Hz.

    • Slow Inactivation: Pre-pulse to -40mV (10 sec) followed by test pulse.

  • Expectation: FAAs typically exhibit slow-inactivation enhancement , shifting the

    
     of inactivation to more hyperpolarized potentials.[1]
    

Phase II: In Vivo Anticonvulsant Screening (NIH ETSP Protocol)

Objective: Determine efficacy and therapeutic window.[1]

This workflow follows the gold-standard protocols established by the NIH Epilepsy Therapy Screening Program (ETSP) .

Workflow Visualization

ScreeningWorkflowStartCompound A(Synthesis)InVitroPhase I: In Vitro(Microsomes & Binding)Start->InVitroDecision1Pass Criteria?InVitro->Decision1MESMES Test(Seizure Spread)Decision1->MESYesscMETscMET Test(Seizure Threshold)Decision1->scMETSecondaryRotarodRotarod Test(Neurotoxicity)Decision1->RotarodYesAnalysisData Analysis(Calculate PI)MES->AnalysisscMET->AnalysisRotarod->Analysis

Caption: The primary screening workflow prioritizes the MES test (Sodium Channel activity) and Rotarod (Toxicity) to establish a Protective Index.

The Maximal Electroshock (MES) Test

Purpose: Identifies agents that prevent seizure spread (typical of NaV blockers like Phenytoin/Lacosamide).

  • Subjects: Male CF-1 mice (18-25g).

  • Administration: Intraperitoneal (i.p.) injection.[1][2]

  • Dosing: Initial screen at 30, 100, 300 mg/kg.[1]

  • Stimulus: Corneal electrodes, 60 Hz sine wave, 50 mA, 0.2 sec duration.[1]

  • Endpoint: Abolition of the tonic hindlimb extensor component of the seizure.

  • Timepoints: 0.5h and 4.0h post-dosing (to assess duration of action).

The Subcutaneous Metrazol (scMET) Test

Purpose: Identifies agents that raise seizure threshold (typical of GABAergic agents).

  • Stimulus: Subcutaneous injection of Pentylenetetrazol (85 mg/kg).

  • Endpoint: Absence of clonic spasms >3 seconds.

  • Prediction: Based on the FAA pharmacophore, Compound A is expected to be inactive or weakly active in this model.[1] A negative result here validates the selectivity for sodium channels over GABA receptors.

Neurotoxicity Screen (Rotarod)

Purpose: To ensure anticonvulsant activity occurs below toxic doses.[1]

  • Protocol: Mice are placed on a knurled rod rotating at 6 rpm.

  • Failure: Inability to maintain equilibrium for 1 minute.

  • Metric:

    
     (Median Toxic Dose).
    

Data Interpretation & Success Metrics

The ultimate goal is to calculate the Protective Index (PI) .

12
Quantitative Benchmarks (Table 1)
Compound ClassTypical MES

(mg/kg)
Typical

(mg/kg)
Target PI
Phenytoin (Standard) ~9.5~65~6.8
Lacosamide (Analog) ~4.5>100>20
Compound A (Target) < 20 (Goal) > 100 (Goal) > 5.0 (Min)

Interpretation Guide:

  • High Potency (

    
     mg/kg):  The 2,5-dichloro substitution is effectively engaging the hydrophobic pocket of the sodium channel.
    
  • Low Toxicity (

    
     mg/kg):  The "free amine" is not causing acute CNS impairment (e.g., sedation).[1]
    
  • Metabolic Liability: If the compound is active at 4.0h but not 0.5h, consider that it may be a prodrug undergoing in vivo acetylation.[1]

Mechanism of Action: Sodium Channel Gating

The following diagram illustrates the specific state-dependent binding expected of Compound A, based on the Lacosamide template.

MoARestingResting State(Channel Closed)OpenOpen State(Ion Influx)Resting->OpenDepolarizationFastInactFast Inactivation(Milliseconds)Open->FastInact rapidFastInact->RestingRepolarizationSlowInactSlow Inactivation(Seconds/Minutes)FastInact->SlowInactProlonged DepolarizationCompoundACompound A(Stabilizes State)CompoundA->SlowInactSelective Binding(Enhancement)

Caption: Compound A is predicted to selectively enhance Slow Inactivation, reducing neuronal firing without blocking physiological signaling.[1]

References

  • Stables, J. P., et al. (2012).[1] The NIH Anticonvulsant Drug Development (ADD) Program: Preclinical anticonvulsant screening project. ResearchGate.[1] Link

  • Kohn, H., et al. (1991).[1] Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids.[3] Journal of Medicinal Chemistry.[3][4][5] Link

  • Morieux, P., et al. (2010).[1][5] Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives.[2][6][7] Journal of Medicinal Chemistry.[3][4][5] Link

  • NINDS. (2020).[2][5][8] Epilepsy Therapy Screening Program (ETSP) Workflow and Models.[8][9][10] National Institute of Neurological Disorders and Stroke.[7][8][9][10][11][12] Link

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide structure-activity relationship (SAR) studies

[1]

Executive Summary & Compound Classification

Compound Identity: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Chemical Class: Functionalized Amino Acid (FAA) /

Primary Pharmacophore:Therapeutic Context:12

This molecule represents a critical "chimeric" node in the structure-activity landscape of anticonvulsants. It bridges the structural features of endogenous amino acids (L-Alanine derivatives) and synthetic sodium channel blockers like Lacosamide (Vimpat®).[1] Its specific substitution pattern—the 2,5-dichlorobenzyl moiety combined with the (S)-stereochemistry and free amine —offers a unique case study in the "Eutomer/Distomer" relationships and metabolic stability optimization required for CNS drug development.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is best understood by dissecting it into four pharmacophoric regions. The biological activity is strictly governed by the interplay between the lipophilic "Head" and the chiral "Core."

Region 1: The Aromatic "Head" (2,5-Dichlorobenzyl)

The 2,5-dichloro substitution pattern on the benzyl ring is a potent modulator of sodium channel affinity.

  • Lipophilicity (

    
    -effect):  The addition of two chlorine atoms significantly increases the logP compared to the unsubstituted benzyl ring found in Lacosamide. This enhances partitioning into the lipid bilayer, facilitating access to the intramembranous binding site of the VGSC.
    
  • Electronic Effects (

    
    -effect):  The electron-withdrawing nature of the chlorines at the 2,5-positions reduces the electron density of the aromatic ring. This alters the 
    
    
    -
    
    
    stacking interactions with the phenylalanine residues (e.g., Phe1764 in NaV1.2) within the channel pore.
  • Steric Occlusion: The 2,5-substitution creates a "width" constraint. While the 2-position (ortho) restricts rotation around the benzylic carbon, the 5-position (meta) extends the molecular volume, potentially increasing potency but reducing water solubility.

Region 2: The Linker (Amide Bond)

The amide nitrogen (NH) acts as a critical Hydrogen Bond Donor (HBD).[1]

  • Spacer Function: The methylene spacer (

    
    ) between the aromatic ring and the amide nitrogen is optimal. Extending this to ethylene decreases potency; removing it (direct anilide) abolishes activity.[1]
    
  • H-Bonding: The carbonyl oxygen and amide proton form a bidentate H-bond network with the receptor site, stabilizing the "slow inactivated" state of the sodium channel.

Region 3: The Chiral Core (Alanine Scaffold)

This is the defining feature of the (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide .[1]

  • Stereochemistry ((S) vs (R)):

    • The (S)-Isomer (L-Alanine derived): In the FAA class, the (S)-configuration typically represents the distomer (less active isomer) for anticonvulsant activity.[1] The binding pocket for FAAs is stereoselective, generally favoring the (R)-configuration (D-amino acid derived), as seen in Lacosamide.[1]

    • Exceptions: However, for unsubstituted free amines, the (S)-isomer may retain activity via transport mechanisms (e.g., LAT1 transporter) or alternative targets (Glycine transporters), though its affinity for the "slow inactivation" gate of VGSCs is usually 10-100x lower than the (R)-enantiomer.[1]

  • Backbone: The methyl side chain (Alanine) provides optimal bulk.[1] Larger side chains (Leucine, Phenylalanine) often reduce affinity due to steric clash in the binding pocket.

Region 4: The "Tail" (Free Primary Amine)

The presence of a free amine (

1
  • Metabolic Liability: The free primary amine is highly susceptible to oxidative deamination by Monoamine Oxidases (MAO) and degradation by aminopeptidases. This results in a short half-life in vivo.

  • Derivatization Potential: In successful drugs (e.g., Lacosamide), this amine is acetylated.[1] Acetylation protects the amine from metabolism and improves the logD (distribution coefficient) for Blood-Brain Barrier (BBB) penetration.[1] The free amine form is often considered a metabolic precursor or a degradation product.

SAR Summary Table
Structural RegionFeature in Topic MoleculeEffect on Activity (vs. Optimized Lead)
Aromatic Head 2,5-DichlorobenzylIncreased Potency: Higher lipophilicity enhances channel interaction compared to unsubstituted benzyl.[1]
Linker Amide (

)
Maintained: Essential for H-bonding alignment.[1]
Chiral Center (S)-ConfigurationDecreased Affinity: The (R)-isomer is typically the "eutomer" for VGSC slow inactivation.[1]
Amine Tail Free Amine (

)
Decreased Stability: Rapid metabolism and lower BBB permeability compared to acetamides.[1]

Mechanism of Action: Slow Inactivation

The molecule functions as a state-dependent sodium channel blocker. Unlike classical blockers (e.g., Phenytoin, Carbamazepine) that target the fast inactivated state, FAAs preferentially stabilize the slow inactivated state .

Pathway Diagram

The following diagram illustrates the kinetic transition of the Sodium Channel and the stabilization point of the FAA ligand.

VGSC_MechanismRestingResting State(Closed)OpenOpen State(Conducting)Resting->OpenDepolarizationFastInactFast Inactivated(Refractory)Open->FastInactMillisecondsFastInact->RestingRepolarizationSlowInactSlow Inactivated(Target State)FastInact->SlowInactProlongedDepolarizationSlowInact->RestingSlow RecoveryLigand(S)-FAA LigandLigand->SlowInactStabilizesConformation

Caption: The FAA ligand selectively binds to and stabilizes the Slow Inactivated state, preventing the channel from recovering to the Resting state during high-frequency neuronal firing.

Experimental Protocols

To validate the SAR and activity of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, the following self-validating protocols are recommended.

Chemical Synthesis Workflow

The synthesis requires preserving the (S)-stereochemistry of the starting material (L-Alanine).[1]

Reagents:

  • N-Boc-L-Alanine (Starting material, protected)[1]

  • 2,5-Dichlorobenzylamine (Coupling partner)[1]

  • IBCF (Isobutyl chloroformate) / NMM (N-methylmorpholine) or EDC/HOBt (Coupling agents)[1]

  • TFA (Trifluoroacetic acid) (Deprotection)[1]

Step-by-Step Protocol:

  • Activation: Dissolve N-Boc-L-Alanine (1.0 eq) in dry THF at -15°C. Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Coupling: Add 2,5-Dichlorobenzylamine (1.1 eq) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    .
  • Purification: Recrystallize the intermediate (N-Boc-amide) from EtOAc/Hexanes. Checkpoint: Verify chiral purity via Chiral HPLC.

  • Deprotection: Dissolve intermediate in

    
    . Add TFA (20% v/v).[1] Stir at RT for 1 hour.
    
  • Isolation: Evaporate volatiles. Basify with sat.

    
     to pH 9. Extract with 
    
    
    . Dry and concentrate to yield the free amine.

Synthesis_WorkflowStartN-Boc-L-AlanineStep1Activation(IBCF / NMM, -15°C)Start->Step1Step2Coupling(+ 2,5-Dichlorobenzylamine)Step1->Step2IntermedIntermediate:(S)-N-Boc-N'-(2,5-Cl2-Bn)-AlaninamideStep2->IntermedStep3Deprotection(TFA / DCM)Intermed->Step3FinalProduct:(S)-2-Amino-N-(2,5-Cl2-Bn)-PropionamideStep3->Final

Caption: Stereospecific synthesis pathway utilizing mixed anhydride coupling and acid-mediated deprotection.

Electrophysiology Screening (Patch Clamp)

Objective: Determine the shift in voltage-dependence of steady-state inactivation.

  • Cell Line: HEK293 cells stably expressing hNaV1.2 or hNaV1.6.

  • Setup: Whole-cell patch clamp configuration.

  • Protocol:

    • Holding Potential: -100 mV.[1]

    • Test Pulse: Depolarize to -10 mV for 10 ms to elicit peak current.

    • Inactivation Protocol: Apply conditioning prepulses (500 ms) ranging from -120 mV to -10 mV in 10 mV increments, followed by a test pulse.[1]

  • Data Analysis: Fit the steady-state inactivation curve to a Boltzmann equation.

    • Metric: Measure the hyperpolarizing shift (

      
      ) in the presence of the drug (100 
      
      
      M) vs. vehicle (DMSO).[1]
    • Expectation: The (S)-isomer is expected to show a minimal shift (< 5 mV) compared to the (R)-isomer (> 15 mV), confirming stereospecificity.[1]

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.[1]

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21–42.[1]

  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157–169.[1]

  • Andurkar, S. V., Stables, J. P., & Kohn, H. (1999). The anticonvulsant activities of N-benzyl-3-methoxypropionamides.[1][3][4][5][6][7] Bioorganic & Medicinal Chemistry, 7(11), 2381–2389.[1]

  • Vimpat (Lacosamide) Prescribing Information. U.S. Food and Drug Administration (FDA).[1]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, a chiral N-acylated amino acid derivative. N-acylated amino acids and their amides are significant structural motifs in medicinal chemistry and drug discovery, often serving as key intermediates or bioactive molecules themselves[1][2][3]. The described synthetic strategy employs a robust and widely applicable methodology involving the protection of the α-amino group of L-alanine, followed by a carbodiimide-mediated amide coupling, and concluding with acidic deprotection. Each step is explained in detail, providing the scientific rationale for the selection of reagents and conditions, ensuring reproducibility and high purity of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Synthetic Strategy

The synthesis of N-substituted amides from chiral amino acids is a cornerstone of modern pharmaceutical development. The target molecule, (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, combines the chiral core of L-alanine with a dichlorinated benzylamine moiety. This structure is a valuable building block for creating more complex molecules with potential biological activity.

A direct condensation of L-alanine and 2,5-dichlorobenzylamine is challenging due to the competing nucleophilicity of the amino group and the carboxylate, which can lead to oligomerization and other side reactions. Therefore, a protecting group strategy is essential for a clean and efficient synthesis. Our validated approach follows a classical three-step sequence:

  • N-Protection: The α-amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability in basic and nucleophilic conditions encountered during amide coupling and its facile removal under mild acidic conditions[4][5][].

  • Amide Coupling: The resulting Boc-L-Ala-OH is coupled with 2,5-dichlorobenzylamine. This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to form an active ester intermediate, which enhances coupling efficiency and critically suppresses racemization of the chiral center[7][8][9].

  • N-Deprotection: The final step involves the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the target primary amine salt, which is then neutralized to afford the free amine product[10][11][12].

This sequence is illustrated in the overall reaction scheme below:

Overall Synthetic Scheme:

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as trifluoroacetic acid (TFA), EDC, and chlorinated solvents are corrosive, sensitizing, and/or toxic and should be handled with appropriate care.

Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)propanoic acid (Boc-L-Ala-OH)

Rationale: The protection of the amine is the critical first step to prevent unwanted side reactions. The reaction is performed under basic conditions using di-tert-butyl dicarbonate ((Boc)₂O), which reacts with the nucleophilic amino group of L-alanine to form a stable carbamate[4][5].

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
L-Alanine89.095.00 g56.11.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2513.5 g61.81.1
Sodium Hydroxide (NaOH)40.002.47 g61.81.1
Dioxane-50 mL--
Water-50 mL--

Protocol:

  • In a 250 mL round-bottom flask, dissolve L-alanine (5.00 g, 56.1 mmol) and sodium hydroxide (2.47 g, 61.8 mmol) in 50 mL of deionized water. Stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (13.5 g, 61.8 mmol) in 50 mL of dioxane.

  • Add the (Boc)₂O solution dropwise to the stirred, cooled L-alanine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Ala-OH as a white solid.

Step 2: Synthesis of tert-butyl ((S)-1-((2,5-dichlorobenzyl)amino)-1-oxopropan-2-yl)carbamate

Rationale: This step forms the crucial amide bond. The carboxylic acid of Boc-L-Ala-OH is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by 2,5-dichlorobenzylamine. The addition of HOBt traps the activated acid as an HOBt-ester, which is less prone to racemization and more efficiently aminolyzed[7][9]. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Boc-L-Ala-OH189.215.00 g26.41.0
2,5-Dichlorobenzylamine176.044.65 g26.41.0
EDC·HCl191.706.08 g31.71.2
HOBt135.134.28 g31.71.2
DIPEA129.249.2 mL52.82.0
N,N-Dimethylformamide (DMF)-100 mL--

Protocol:

  • To a 250 mL round-bottom flask, add Boc-L-Ala-OH (5.00 g, 26.4 mmol), 2,5-dichlorobenzylamine (4.65 g, 26.4 mmol), HOBt (4.28 g, 31.7 mmol), and 100 mL of anhydrous DMF.

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add EDC·HCl (6.08 g, 31.7 mmol) to the solution in one portion, followed by the dropwise addition of DIPEA (9.2 mL, 52.8 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Upon completion, pour the reaction mixture into 500 mL of cold water, which should induce precipitation of the product.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

  • Dry the crude product under vacuum. If necessary, purify further by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure protected amide.

Step 3: Synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Rationale: The final step is the removal of the acid-labile Boc group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation. TFA protonates the carbamate, leading to the elimination of carbon dioxide and the unstable tert-butyl cation, liberating the primary amine[][12][13].

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Boc-Protected Amide (from Step 2)347.245.00 g14.41.0
Dichloromethane (DCM)-40 mL--
Trifluoroacetic Acid (TFA)114.0210 mL130~9

Protocol:

  • Dissolve the Boc-protected amide (5.00 g, 14.4 mmol) in 40 mL of DCM in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add TFA (10 mL) to the stirred solution. Caution: Gas evolution (CO₂) will occur.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the trifluoroacetate salt and remove residual acid.

  • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash chromatography to yield the final product, (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final purified product.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Purification start_ala L-Alanine step1 Boc Protection NaOH, Dioxane/H₂O start_ala->step1 start_boc (Boc)₂O start_boc->step1 int1 Boc-L-Ala-OH step1->int1 int1->int1_proxy start_amine 2,5-Dichlorobenzylamine step2 Amide Coupling EDC, HOBt, DIPEA, DMF start_amine->step2 int2 Boc-Protected Amide step2->int2 int2->int2_proxy int1_proxy->step2 step3 Boc Deprotection TFA, DCM final_product (S)-2-Amino-N-(2,5-dichloro -benzyl)-propionamide step3->final_product int2_proxy->step3

Caption: Workflow for the synthesis of the target compound.

Conclusion

This application note details a reliable and scalable three-step synthesis for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. The protocol leverages well-established synthetic transformations, including Boc protection, EDC/HOBt-mediated amide coupling, and TFA-mediated deprotection. The rationale provided for each step, grounded in fundamental principles of organic chemistry, allows for adaptation and troubleshooting. This method provides a clear pathway for researchers to access this and structurally related N-acylated amino amides for further investigation in pharmaceutical and chemical research.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. commonorganicchemistry.com. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Center for Biotechnology Information. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. American Society for Microbiology. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Preprints.org. [Link]

  • Biosynthesis and physiological functions of N-‐acyl amino acids. Diva-portal.org. [Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. National Center for Biotechnology Information. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

  • N-Acyl amino acids and their impact on biological processes. The Hebrew University of Jerusalem. [Link]

Sources

Application Note: In Vitro Electrophysiological Assessment of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (Lacosamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Common Name: Lacosamide (Vimpat®) Primary Mechanism: Selective enhancement of Sodium Channel Slow Inactivation .[1][2][3][4]

This application note details the specific in vitro assay requirements for Lacosamide. Unlike traditional sodium channel blockers (e.g., Carbamazepine, Phenytoin) that stabilize the fast inactivated state, Lacosamide selectively enhances the slow inactivated state.[3]

Critical Warning: Standard high-throughput voltage protocols using millisecond-scale pre-pulses will fail to detect Lacosamide activity. This guide provides the specialized voltage protocols required to validate this compound's efficacy.

Mechanism of Action: The "Slow Inactivation" Paradigm

To assay Lacosamide correctly, one must understand the biophysical state it targets. Sodium channels exist in three primary inactivation states:

  • Fast Inactivation: Occurs within milliseconds; target of classic anticonvulsants.

  • Slow Inactivation: Occurs over seconds; the specific target of Lacosamide.[5][6]

  • Resting/Open: Available states.

Lacosamide binds to the slow-inactivated conformation, effectively "clamping" the channel shut during prolonged depolarization, which is characteristic of hyperexcitable neurons (e.g., during a seizure or neuropathic pain event), while sparing physiological firing.

Visualizing the Mechanism

MoA Resting Resting State (Available) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated (ms recovery) Open->FastInact < 10ms FastInact->Resting Repolarization SlowInact Slow Inactivated (sec recovery) FastInact->SlowInact Prolonged Depolarization (>2s) SlowInact->Resting Hyperpolarization (Very Slow) LCM_Bound Lacosamide-Bound (Stabilized Slow Inact.) SlowInact->LCM_Bound + Lacosamide LCM_Bound->SlowInact Slow Off-rate

Figure 1: State-dependent binding of Lacosamide. Note that the drug selectively stabilizes the Slow Inactivated state, requiring prolonged depolarization to manifest its effect.

Primary Assay: Whole-Cell Patch Clamp (Voltage-Gated Sodium Channels)[7]

This is the gold-standard assay. The protocol focuses on Nav1.7 or Nav1.8 (pain targets) or Nav1.3 (epilepsy target), expressed in HEK293 or CHO cells.

Experimental Setup
ComponentSpecificationNotes
Cell Line HEK293 stable Nav1.7/1.8CHO cells are a viable alternative.
Extracellular Solution 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM GlucosepH 7.3 with NaOH.
Intracellular Solution 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPESpH 7.3 with CsOH. CsF blocks K+ channels.
Recording Mode Whole-Cell Voltage ClampSeries resistance compensation >70% required.
The "Slow Inactivation" Voltage Protocol (CRITICAL)

Standard protocols use a 500ms pre-pulse. This is insufficient. You must use a conditioning pulse of at least 10 seconds .

Protocol Logic:

  • Conditioning: Long pulse to populate the slow-inactivated state.

  • Recovery Gap: Short hyperpolarization to recover fast inactivated channels (removing the "noise" of fast inactivation).

  • Test Pulse: Measure remaining available channels.

Step-by-Step Pulse Sequence:
  • Holding Potential: -120 mV.

  • Conditioning Pulse (Variable): Step to voltages ranging from -120 mV to +20 mV (in 10 mV increments).

    • Duration:10 Seconds (Essential).

  • Recovery Gap: Step to -120 mV.

    • Duration:100 - 150 ms .

    • Purpose: Allows channels in Fast Inactivation to recover to Resting. Channels in Slow Inactivation (Lacosamide-bound) remain inhibited.

  • Test Pulse: Step to 0 mV (or Vmax).

    • Duration: 20 ms.[5]

    • Measurement: Peak current amplitude.

Visualizing the Voltage Protocol

Protocol Step1 1. Holding -120 mV Step2 2. Conditioning Pulse (Variable V) DURATION: 10s (Induces Slow Inact.) Step1->Step2 Start Step3 3. Recovery Gap -120 mV DURATION: 100ms (Removes Fast Inact.) Step2->Step3 Step4 4. Test Pulse 0 mV (Measure Current) Step3->Step4

Figure 2: The specialized voltage protocol required to isolate slow inactivation. The 10s conditioning pulse is the differentiator.

Data Analysis & Interpretation

Calculating the Shift

Lacosamide activity is quantified by the Hyperpolarizing Shift in the steady-state slow inactivation curve (


).
  • Normalize Currents: Plot normalized current (

    
    ) against the Conditioning Potential (
    
    
    
    ).
  • Curve Fitting: Fit data to the Boltzmann equation:

    
    
    
    • 
      : Voltage of half-maximal inactivation.
      
    • 
      : Slope factor.
      
  • Result:

    • Vehicle Control:

      
       is typically ~ -50 to -80 mV (depending on isoform).
      
    • Lacosamide (100 µM): Expect a hyperpolarizing shift (leftward shift) of -15 mV to -30 mV .

    • Note: The maximal current (

      
      ) at very negative potentials is usually not significantly reduced (unlike pore blockers). The drug works by shifting the voltage dependence.[5][7]
      
Quality Control Criteria (Self-Validation)
  • Seal Resistance: > 1 GΩ.

  • Series Resistance: < 10 MΩ (compensated).

  • Positive Control: If validating the assay, Phenytoin should show minimal effect on this specific slow inactivation protocol (or significantly less shift than Lacosamide), whereas it will show potent block in a standard fast inactivation protocol (500ms pre-pulse).

Secondary Assay: High-Throughput Screening (HTS)

For screening libraries of Lacosamide analogs, patch clamp is too slow. Use a Membrane Potential Dye Assay with specific modifications.

Platform: FLIPR or FDSS (Hamamatsu). Dye: FRET-based voltage sensor (e.g., CC2-DMPE / DiSBAC2(3)).

HTS Protocol:

  • Load Cells: HEK-Nav1.7 cells with voltage dye.

  • Incubate Compound: Add Lacosamide (or analog) and incubate for 30 minutes . (Long incubation mimics the long conditioning pulse).

  • Stimulation:

    • Option A (Chemical): Add Veratridine (activator) + sub-threshold KCl.

    • Option B (Electrical): Electric Field Stimulation (EFS) trains.

  • Readout: Lacosamide will inhibit the sustained fluorescence response (associated with prolonged depolarization) more effectively than the initial peak.

References

  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157–169.

  • Sheets, P. L., Heers, C., Stöhr, T., & Cummins, T. R. (2008). Differential block of sensory neuronal voltage-gated sodium channels by lacosamide [(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide], lidocaine, and carbamazepine. Journal of Pharmacology and Experimental Therapeutics, 326(1), 89–99.

  • Niespodziany, I., Leclère, N., Vandenplas, C., Foerch, P., & Wolff, C. (2013). Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation.[3] Journal of Neuroscience Research, 91(3), 436–443.

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21–42.

Sources

Application Note: Cell-Based Assays for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cell-based characterization of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide , a small molecule belonging to the


-aminoamide  class. Structurally, it is the (S)-alaninamide analog of the anticonvulsant Lacosamide  (which is a functionalized serine derivative) and shares the pharmacophore of Safinamide  (an anti-Parkinsonian agent).

Based on its chemical scaffold, this compound acts primarily as a State-Dependent Sodium Channel Blocker that selectively stabilizes the Slow Inactivated State of Voltage-Gated Sodium Channels (VGSCs, e.g., Nav1.7, Nav1.8). It may also exhibit secondary inhibition of Monoamine Oxidase B (MAO-B) .

Introduction & Mechanism of Action

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide is a Functionalized Amino Acid (FAA) designed to modulate neuronal excitability. Unlike classic sodium channel blockers (e.g., Lidocaine, Carbamazepine) that target the Fast Inactivated State, FAAs like this compound are unique because they enhance Slow Inactivation (SI).

  • Primary Target: Voltage-Gated Sodium Channels (Nav1.7, Nav1.8, Nav1.3).

  • Mechanism: The compound binds to the channel pore in a conformation that is distinct from the resting state, effectively "locking" the channel in a slow-inactivated mode. This allows the drug to selectively inhibit high-frequency firing (e.g., during a seizure or neuropathic pain flare) while sparing normal physiological signaling.

  • Secondary Target: MAO-B (mitochondrial enzyme), relevant for neuroprotection and dopamine regulation.

Mechanistic Diagram: Sodium Channel Gating Modulation

The following diagram illustrates the specific binding node of the compound within the sodium channel gating cycle.

G Resting Resting State (Channel Closed) Open Open State (Conducting Na+) Resting->Open Depolarization FastInact Fast Inactivated (Refractory) Open->FastInact < 10 ms FastInact->Resting Repolarization SlowInact Slow Inactivated (Deep Refractory) FastInact->SlowInact Prolonged Depolarization (Seconds) SlowInact->Resting Slow Recovery (>10s) Drug (S)-2-Amino-N- (2,5-dichloro-benzyl)- propionamide Drug->SlowInact Stabilizes High Affinity Binding

Caption: The compound selectively binds to and stabilizes the Slow Inactivated state, preventing the channel from recovering to the Resting state during high-frequency firing.

Assay 1: Automated Patch Clamp (Electrophysiology)

Objective: To determine the potency (IC50) of the compound on hNav1.7 or hNav1.8 channels using voltage protocols that discriminate between Resting and Inactivated states.

Critical Note: Standard "Fast Inactivation" protocols (e.g., 500 ms prepulse) will likely underestimate the potency of this compound by 10-100 fold. You must use a "Slow Inactivation" protocol with a long prepulse (5–10 seconds).

Cell System
  • Cell Line: HEK293 or CHO cells stably expressing hNav1.7 (for pain) or hNav1.1 (for epilepsy).

  • Culture Conditions: DMEM/F12, 10% FBS, G418 (selection antibiotic). Cells must be <80% confluent on the day of assay.

Experimental Protocol
StepActionDetail
1. Preparation Harvest CellsDetach with Accutase (avoid Trypsin to preserve channel integrity). Resuspend in extracellular solution (ECS).
2. Seal Formation Giga-sealEstablish whole-cell configuration. Seal resistance > 1 GΩ. Series resistance < 10 MΩ (compensated >80%).
3. Protocol A Resting State (Tonic Block) Hold at -120 mV (channels closed). Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current inhibition.
4. Protocol B Inactivated State (Use-Dependent) Prepulse: Depolarize to V½(inact) (approx -60 mV) for 10 seconds . Test Pulse: Hyperpolarize to -120 mV for 20 ms (recovery), then Pulse to 0 mV.
5. Dosing Compound ApplicationApply 5 concentrations (e.g., 0.1, 1, 10, 100, 300 µM). Allow 3-5 mins per concentration for equilibrium.
Data Analysis

Calculate the State-Dependent Shift (KR / KI ratio):

  • Resting IC50 (KR): Derived from Protocol A (Holding -120 mV). Likely > 100 µM.

  • Inactivated IC50 (KI): Derived from Protocol B (Holding -60 mV, 10s). Likely 1–10 µM.

  • Interpretation: A large shift (KR/KI > 10) confirms the mechanism of stabilizing the inactivated state.

Assay 2: Membrane Potential Flux Assay (High Throughput)

Objective: To screen for functional block of sodium influx in a 96/384-well format. This is a robust secondary assay for potency ranking.

Reagents
  • Dye: FMP Blue or DiBAC4(3) (Bis-(1,3-dibutylbarbituric acid)trimethine oxonol).

  • Stimulus: Veratridine (activates Na+ channels by preventing inactivation) + Scorpion Venom (optional, to prevent fast inactivation).

Workflow
  • Seeding: Plate HEK-Nav1.7 cells at 30,000 cells/well in Poly-D-Lysine coated black-wall plates. Incubate 24h.

  • Dye Loading: Remove media. Add Dye Loading Buffer (with VABSC-1 quencher if using FMP Blue). Incubate 30 min at 37°C.

  • Compound Addition: Add (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (10-point titration). Incubate 15 min.

  • Stimulation: Inject Veratridine (EC80 concentration, typically 30-50 µM).

  • Detection: Measure Fluorescence (Ex 530nm / Em 565nm for FMP Red) on a FLIPR or Hamamatsu FDSS.

  • Readout: The compound should dose-dependently reduce the Veratridine-induced depolarization (fluorescence increase).

Assay 3: MAO-B Inhibition (Selectivity Profiling)

Objective: Since this compound shares the


-aminoamide scaffold with Safinamide (a potent MAO-B inhibitor), selectivity profiling is mandatory to assess off-target effects or dual-mechanism potential.
Protocol
  • Source: Human recombinant MAO-B mitochondria or SH-SY5Y cell lysates.

  • Substrate: Benzylamine or Tyramine.

  • Detection: Amplex Red coupled with Horseradish Peroxidase (HRP).

    • MAO-B oxidizes substrate

      
       H2O2.
      
    • H2O2 + Amplex Red + HRP

      
       Resorufin (Fluorescent).
      
  • Procedure:

    • Incubate Enzyme + Compound (30 min, 37°C).

    • Add Substrate + Amplex Red mix.[1]

    • Measure Fluorescence (Ex 530nm / Em 590nm) kinetically for 20 min.

  • Control: Use Safinamide (IC50 ~100 nM) or Selegiline as a positive control.

Summary of Expected Results

AssayParameterExpected Outcome for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide
Patch Clamp (Resting) IC50 (Tonic)> 100 µM (Weak block at resting potentials)
Patch Clamp (Inactivated) IC50 (State-Dep)1 – 10 µM (Potent block after 10s prepulse)
Flux Assay IC505 – 20 µM (Moderate potency driven by veratridine)
MAO-B Assay IC500.1 – 1.0 µM (Likely potent due to

-aminoamide core)
Troubleshooting & Optimization
  • Low Potency in Patch Clamp? Ensure your holding potential is depolarized enough (-50 to -60 mV) and the prepulse duration is sufficiently long (>5s). These compounds have slow binding kinetics.

  • Solubility: The 2,5-dichloro group increases lipophilicity (cLogP ~ 2.5-3.0). Dissolve in 100% DMSO (100 mM stock) and ensure final assay DMSO is <0.5%.

References

  • Stables, J. P., et al. (2022). Merging Structural Motifs of Functionalized Amino Acids and

    
    -Aminoamides Results in Novel Anticonvulsant Compounds. ACS Chemical Neuroscience . Link
    
  • Kohn, H., et al. (2008). Functionalized Amino Acids: A New Class of Anticonvulsant Agents. Journal of Medicinal Chemistry . Link

  • Coda, A., et al. (2003). Safinamide: A New

    
    -Aminoamide with a Dual Mechanism of Action. Epilepsia . Link
    
  • Errington, A. C., et al. (2008). Differentiation of the sodium channel blocking properties of the functionalized amino acid, lacosamide, and the

    
    -aminoamide, safinamide. Molecular Pain . Link
    

Sources

Application Note & Protocols: Electrophysiological Characterization of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide as a Putative Ion Channel Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: Charting the Unexplored Bioactivity of a Novel Chemical Entity

The compound (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide represents a novel chemical entity with potential for biological activity. Its structural motifs, including a dichlorinated benzyl group and an amino-propionamide core, are features found in known ion channel modulators.[1][2][3] This document provides a comprehensive guide for the systematic electrophysiological evaluation of this and similar novel compounds using patch clamp, the gold-standard technique for investigating ion channel function.[4][5] We will proceed with the hypothesis that this compound may interact with voltage-gated ion channels, such as sodium (NaV) or potassium (KV) channels, which are critical targets in drug discovery for neurological and cardiovascular diseases.[6][7][8]

This guide is structured not as a rigid template, but as a logical workflow, guiding the researcher from initial compound preparation and cell line selection to detailed biophysical characterization and data interpretation. The causality behind each experimental choice is explained to empower the user to adapt these protocols to their specific research questions.

Part 1: Foundational Setup and Preliminary Screening

Before investigating the specific effects of a novel compound, a robust and well-characterized experimental system is paramount. This section details the essential preparatory steps.

Compound Preparation and Handling

The accuracy of pharmacological data begins with the precise preparation of the test compound.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.

    • Based on its predicted solubility, dissolve the compound in an appropriate vehicle, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Prepare serial dilutions in the appropriate extracellular recording solution to achieve the desired final concentrations.

    • It is critical to ensure that the final concentration of the vehicle (e.g., DMSO) in the recording solution is consistent across all conditions (including control) and is at a level that does not affect ion channel function (typically ≤0.1%).

Cell Line Selection and Culture

The choice of expression system is crucial for isolating and studying the activity of specific ion channels.

  • Recommended Cell Lines:

    • Human Embryonic Kidney (HEK-293) cells are a common choice due to their low endogenous ion channel expression, making them an excellent "blank slate" for stably or transiently expressing a specific ion channel of interest.[9]

    • Chinese Hamster Ovary (CHO) cells are another suitable option with similar advantages.[9]

    • For studying neuronal ion channels, neuroblastoma cell lines like Neuro2A can be used, although they may have a higher background of endogenous channel activity that needs to be characterized.[10]

  • Cell Culture Protocol:

    • Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]

    • For experiments, plate the cells onto glass coverslips at a density that will result in isolated, healthy cells for patch clamping.

Initial Broad-Spectrum Screening

A preliminary screen against a panel of common voltage-gated ion channels can help identify a primary target.

  • Experimental Workflow:

    • Utilize the whole-cell patch clamp configuration to record currents from cells expressing different ion channels (e.g., NaV1.5, KV7.2/7.3, hERG).[12]

    • Apply a high concentration of the test compound (e.g., 10 µM) to determine if there is any significant effect (>20% inhibition or activation) on the peak current amplitude.

  • Data to Collect:

    • Percentage of current inhibition or activation at a fixed membrane potential.

    • Any noticeable changes in the current kinetics (activation, inactivation, deactivation).

Part 2: In-Depth Characterization of Ion Channel Modulation

Once a primary target has been identified, a more detailed investigation is required to understand the compound's mechanism of action. The following protocols assume a hypothetical inhibitory effect on a voltage-gated sodium channel (NaV) for illustrative purposes.

Concentration-Response Relationship

Determining the potency of the compound is a fundamental step in its characterization.

  • Protocol:

    • Establish a stable whole-cell recording from a cell expressing the target ion channel.

    • Apply a voltage protocol that elicits a robust and reproducible current.

    • After establishing a stable baseline recording, sequentially apply increasing concentrations of the compound (e.g., 0.01, 0.1, 1, 10, 100 µM), allowing the effect to reach a steady state at each concentration.

    • Perform a washout with the control solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the peak current to the control (pre-drug) amplitude.

    • Plot the normalized current as a function of the logarithm of the compound concentration.

    • Fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill slope.

ParameterDescriptionExample Value
IC50 The concentration of the compound that produces 50% of the maximal inhibitory effect.1.3 ± 0.4 µM[11]
Hill Slope Provides an indication of the cooperativity of binding.~1
Voltage-Dependence of Inhibition

Many ion channel blockers exhibit voltage-dependent binding, meaning their affinity for the channel changes with the membrane potential.

  • Protocol for Voltage-Dependence of Steady-State Inactivation:

    • Apply a series of depolarizing prepulses of varying voltages to induce different states of channel inactivation.

    • Follow each prepulse with a test pulse to a fixed voltage to measure the availability of non-inactivated channels.

    • Perform this protocol in the absence (control) and presence of the test compound.

  • Data Analysis:

    • Normalize the peak current during the test pulse to the maximum current observed.

    • Plot the normalized current against the prepulse voltage for both control and compound conditions.

    • Fit the data with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V1/2).

    • A negative shift in the V1/2 of inactivation in the presence of the compound suggests that it preferentially binds to the inactivated state of the channel.

Use-Dependence (Frequency-Dependence) of Inhibition

Some compounds exhibit a greater blocking effect when the channel is opened more frequently. This is a hallmark of drugs that bind within the channel pore or to open/inactivated states.

  • Protocol:

    • Apply a train of short depolarizing pulses at a low frequency (e.g., 0.1 Hz) to establish a baseline level of inhibition.

    • Increase the frequency of the pulse train (e.g., to 10 Hz).

    • Measure the peak current for each pulse in the train.

  • Data Analysis:

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized current as a function of the pulse number.

    • A progressive decrease in the normalized current at higher frequencies indicates use-dependent block.

Part 3: Mandatory Safety Pharmacology and Data Visualization

hERG Channel Counter-Screening

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. Therefore, it is a critical safety counter-screen for any new chemical entity.

  • Protocol:

    • Use a cell line stably expressing the hERG channel (KV11.1).

    • Apply a voltage protocol that elicits the characteristic hERG tail current.

    • Determine the concentration-response relationship for hERG inhibition as described in section 2.1.

Data Visualization with Graphviz

Clear visualization of experimental workflows and potential mechanisms is essential for communication and interpretation.

G cluster_prep Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Compound Compound Stock Preparation (DMSO) Drug_App Compound Application (Serial Dilutions) Compound->Drug_App Cells Cell Culture & Plating (HEK-293) WC_Config Whole-Cell Configuration Cells->WC_Config Baseline Baseline Recording (Control Solution) WC_Config->Baseline Baseline->Drug_App Washout Washout Drug_App->Washout IC50 Concentration-Response (IC50 Determination) Washout->IC50 Voltage_Dep Voltage-Dependence Analysis Washout->Voltage_Dep Use_Dep Use-Dependence Analysis Washout->Use_Dep hERG hERG Safety Screen Washout->hERG

Caption: General workflow for patch clamp characterization of a novel compound.

G C Closed O Open C->O Activation C_Bound Closed-Bound C->C_Bound + Compound I Inactivated O->I Inactivation I->C Recovery I_Bound Inactivated-Bound I->I_Bound + Compound C_Bound->C - Compound I_Bound->I - Compound

Sources

Application Note: Preclinical Evaluation of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide in Epilepsy Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide , a novel Functionalized Amino Acid (FAA) derivative.

Note on Compound Identity: This compound is a structural analog of the clinically established antiepileptic drug Lacosamide (Vimpat; (R)-2-acetamido-N-benzyl-3-methoxypropionamide). Unlike Lacosamide, the subject compound possesses a free amine (non-acetylated), a 2,5-dichlorobenzyl moiety, and (S)-stereochemistry. The protocols below are adapted from validated FAA workflows, as this structural class typically targets the slow inactivation of voltage-gated sodium channels (VGSCs) .

Introduction & Mechanistic Rationale

The primary challenge in modern epilepsy drug discovery is identifying compounds effective against drug-resistant seizures . Traditional sodium channel blockers (e.g., Carbamazepine, Phenytoin) target the fast inactivation state of VGSCs. While effective for simple partial seizures, they often fail in refractory cases.

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide belongs to the Functionalized Amino Acid (FAA) class. Based on Structure-Activity Relationship (SAR) data from related FAAs (e.g., Lacosamide), this compound is hypothesized to selectively enhance slow inactivation . This unique mechanism allows the drug to dampen the sustained, high-frequency neuronal firing typical of seizure foci without completely blocking physiological action potentials, thereby preserving normal neuronal function.

Mechanism of Action: Slow vs. Fast Inactivation[1]

The following diagram illustrates the kinetic differentiation between traditional anticonvulsants and the FAA class.

VGSC_Mechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization FastInact Fast Inactivated (Milliseconds) Open->FastInact Fast Gate Closure FastInact->Resting Repolarization (Recovery) SlowInact Slow Inactivated (Seconds/Minutes) FastInact->SlowInact Sustained Depolarization SlowInact->Resting Very Slow Recovery Traditional Traditional AEDs (Carbamazepine) Traditional->FastInact Stabilizes FAA Test Compound (FAA Analog) FAA->SlowInact Selectively Enhances

Figure 1: Differential modulation of Sodium Channels. Traditional AEDs stabilize the Fast Inactivated state. The Test Compound (FAA) is designed to stabilize the Slow Inactivated state, relevant for stopping seizure propagation.

Formulation & Preparation

Due to the 2,5-dichlorobenzyl substitution, this analog is expected to be more lipophilic than Lacosamide. Proper vehicle selection is critical to ensure bioavailability during Intraperitoneal (i.p.) or Oral (p.o.) administration.

Stock Solution Protocol
  • Vehicle: 10% DMSO + 0.5% Methylcellulose (MC) in physiological saline.

    • Rationale: DMSO aids solubilization of the lipophilic dichloro-ring; MC provides a stable suspension for the amino-acid backbone.

  • Preparation:

    • Weigh the required amount of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.

    • Dissolve first in 100% DMSO (10% of final volume). Vortex until clear.

    • Slowly add 0.5% MC/Saline solution (90% of final volume) while vortexing.

    • Target Concentration: 1 mg/mL (low dose) to 10 mg/mL (high dose).

  • Storage: Prepare fresh daily. Protect from light.

Critical Animal Models

To validate this compound, you must use a battery of tests that differentiate it from classical sodium channel blockers. The 6 Hz Psychomotor Model is the "gatekeeper" assay for this class of drugs.

Model A: The 6 Hz Psychomotor Seizure Model (Therapy-Resistant Proxy)

This model is resistant to phenytoin and carbamazepine, making it the gold standard for testing FAAs.

  • Animals: Male CF-1 mice (18–25 g).

  • Stimulus: Low-frequency (6 Hz), long-duration (3 s) corneal stimulation.[1]

  • Current Intensity:

    • 32 mA: Screening intensity.

    • 44 mA: High-stringency (drug-resistant) intensity.

Protocol:

  • Pre-treatment: Administer compound (i.p.)[1] at T-max (typically 30–60 min post-dose).[2]

  • Anesthesia: Apply 0.5% tetracaine solution to corneas 5 min prior to stimulation.

  • Stimulation: Apply corneal electrodes.[1] Deliver 6 Hz, 0.2 ms rectangular pulse width, 3 s duration at 32 mA (or 44 mA).

  • Scoring (Endpoint): Observe for 2 minutes.

    • Seizure: Stunned posture, forelimb clonus, straub tail.

    • Protection: Resume normal exploratory behavior within 10-20 seconds.

  • Data Output: Calculate ED50 (Effective Dose for 50% protection).

Model B: Maximal Electroshock (MES) Test (General Tonic-Clonic)

Standard screen for prevention of seizure spread.

  • Stimulus: 50 Hz, 50 mA, 0.2 s (supramaximal current).

  • Endpoint: Hindlimb Tonic Extension (HLTE). Protection is defined as the abolition of HLTE.

Experimental Workflow & Data Analysis

The following workflow ensures rigorous evaluation of the compound's therapeutic window (Protective Index).

Workflow cluster_Tests Parallel Testing Streams Start Compound Preparation (10% DMSO/MC) Acclimation Acclimation (Mice, 1h in test room) Start->Acclimation Dosing Dosing (i.p.) (Log-doses: 3, 10, 30, 100 mg/kg) Acclimation->Dosing Wait Wait T-max (30 - 60 min) Dosing->Wait MES MES Test (50mA, 0.2s) Wait->MES SixHz 6 Hz Model (32/44mA, 3s) Wait->SixHz Rotarod Rotarod Test (Toxicity/Sedation) Wait->Rotarod Analysis Calculate ED50 & TD50 (Probit Analysis) MES->Analysis SixHz->Analysis Rotarod->Analysis PI Determine Protective Index (PI = TD50 / ED50) Analysis->PI

Figure 2: Experimental workflow for determining the Protective Index (PI).

Data Presentation Template

When reporting results, summarize the Median Effective Dose (ED50) and Toxic Dose (TD50) as follows:

AssayCurrentEndpointExpected ED50 (Lacosamide Ref)Test Compound Target
MES 50 mAHindlimb Extension~ 4.5 mg/kg< 10 mg/kg
6 Hz 32 mAStunned Posture~ 5 - 8 mg/kg< 15 mg/kg
6 Hz 44 mAStunned Posture~ 10 - 15 mg/kg< 20 mg/kg
Rotarod N/AFalls from rod~ 30 - 40 mg/kg> 30 mg/kg

Note: The "Test Compound Target" column represents the desired potency for a viable lead candidate.

Validation & Troubleshooting

To ensure Scientific Integrity , every experiment must be self-validating.

  • Positive Control: Always run a parallel group with Lacosamide (10 mg/kg) or Valproate (200 mg/kg) to verify the electrical stimulus is delivering seizures in vehicle-treated animals.

  • Stimulus Verification: If vehicle animals do not seize (0% seizure rate), check electrode impedance and saline conductivity on the corneal pads.

  • T-Max Determination: If efficacy is low, the T-max might differ from Lacosamide. Perform a "Time-Course" study: Dose 10 mg/kg and test at 15, 30, 60, 120, and 240 minutes.

  • Stereochemistry Check: Ensure the (S)-enantiomer is high purity (>98% ee). For Lacosamide, the (R)-enantiomer is active. For this specific analog, confirm if the (S)-configuration is indeed the active pharmacophore, as inversion of the amide usually inverts activity in this class.

References

  • Stöhr, T., et al. (2007).[3] Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy.[3][4][5] Epilepsy Research.

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.

  • Errington, A. C., et al. (2008). Lacosamide has a unique molecular mode of action: selective enhancement of sodium channel slow inactivation.[6][7][8] Molecular Pharmacology.

  • NCI Drug Dictionary. Definition of Lacosamide (Mechanism & Class). National Cancer Institute.[7]

Sources

Application Notes & Protocols: Formulation of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SADBP-2026-01

Abstract

This document provides a comprehensive guide for the formulation of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, a novel small molecule entity, for in vivo preclinical evaluation. Recognizing that specific physicochemical data for this compound is not widely published, this guide establishes a rational formulation strategy based on assumed properties characteristic of poorly soluble drug candidates. We present detailed protocols for developing oral (PO) and intravenous (IV) formulations, emphasizing the scientific rationale behind vehicle selection and experimental procedures. This note is intended for researchers, scientists, and drug development professionals to facilitate consistent and effective preclinical studies.

Introduction and Physicochemical Profile

Effective in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate dosing formulation.[1] The formulation must ensure that the test system receives the intended dose accurately and consistently, which is a crucial component of drug development.[2] For many NCEs emerging from discovery pipelines, poor aqueous solubility is a primary obstacle to achieving adequate systemic exposure.[3][4][5]

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide is a small molecule with the chemical structure shown in Figure 1. Publicly available data on its physicochemical properties are scarce. Therefore, for the purpose of this guide, we will proceed with a formulation strategy based on the assumed properties listed in Table 1. These assumptions are derived from the compound's structure, which suggests it is a lipophilic, weakly basic compound, likely belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability).[3]

Table 1: Assumed Physicochemical Properties of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

PropertyAssumed ValueRationale / Implication for Formulation
Molecular Formula C₁₀H₁₂Cl₂N₂OFrom chemical name.[6]
Molecular Weight 247.12 g/mol From chemical formula.[6]
Appearance White to off-white solidTypical for purified small molecules.
Aqueous Solubility < 0.01 mg/mL at pH 7.4The dichlorobenzyl group significantly increases lipophilicity. Low solubility is a major challenge that must be addressed.[7][8]
Calculated logP ~3.8Indicates high lipophilicity and poor water solubility. Lipid-based or co-solvent systems may be effective.[3]
pKa (predicted) ~7.5 (Amine)The primary amine is weakly basic. This allows for pH adjustment strategies to potentially increase solubility in acidic conditions.

Strategic Approach to Formulation Development

The primary goal is to develop simple, safe, and reproducible formulations suitable for early-stage animal studies.[9] The choice of formulation strategy is dictated by the compound's properties, the intended route of administration, and the dose level required for the study.[10]

Vehicle Selection Strategy

For preclinical studies, vehicles should be well-tolerated and have minimal impact on the compound's intrinsic pharmacokinetic properties.[11][12] The following decision workflow provides a systematic approach to selecting an appropriate vehicle.

G cluster_start cluster_route cluster_po cluster_iv start Compound: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Assumed Properties: - Low Aqueous Solubility - Weak Base route Select Route of Administration start->route po_check Is required dose > solubility limit in simple aqueous vehicle? route->po_check Oral (PO) iv_check Must be a clear solution. Can solubility be achieved? route->iv_check Intravenous (IV) po_solution Option 1: Solution - Acidify with HCl to pH 3-4 - Use co-solvents (e.g., PEG400) - Use cyclodextrins po_check->po_solution No po_suspension Option 2: Suspension - Micronize API - Vehicle: 0.5% HPMC or  0.5% Methylcellulose in water po_check->po_suspension Yes iv_solution Formulation Options: - Co-solvent system (e.g., Solutol HS-15, PEG400, Ethanol) - Cyclodextrin inclusion complex (e.g., HP-β-CD) - pH adjustment (use with caution) iv_check->iv_solution Yes iv_fail Infeasible for IV at this dose. Re-evaluate dose or compound. iv_check->iv_fail No

Caption: Vehicle selection workflow for the target compound.

Experimental Protocols

Safety Precaution: Always handle (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

For oral administration, particularly in toxicology studies where high doses may be required, a suspension is often the most practical approach for poorly soluble compounds.[1]

Objective: To prepare a uniform, re-dispersible suspension at 10 mg/mL in a common aqueous vehicle.

Materials:

  • (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (API)

  • Hydroxypropyl methylcellulose (HPMC) or Methylcellulose

  • Purified Water (e.g., Milli-Q®)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Glass beaker and graduated cylinder

  • Analytical balance

Methodology:

  • Prepare the Vehicle (0.5% HPMC w/v):

    • Weigh 0.5 g of HPMC.

    • Add it to 100 mL of purified water while stirring vigorously.

    • Scientist's Note: HPMC acts as a suspending and viscosity-modifying agent to prevent rapid settling of API particles, ensuring uniform dosing.[13] Continue stirring until a clear, homogenous solution is formed. This may take 30-60 minutes.

  • Weigh the API:

    • For a 10 mL final volume, weigh 100 mg of the API.

  • Particle Size Reduction (Trituration):

    • Place the weighed API into a clean, dry mortar.

    • Add a small amount (~0.5 mL) of the 0.5% HPMC vehicle to the mortar.

    • Triturate the API with the pestle to form a smooth, uniform paste.

    • Rationale: This step breaks down API agglomerates and wets the particles, which is critical for creating a fine, easily re-dispersible suspension.[7]

  • Formulation:

    • Gradually add the remaining 0.5% HPMC vehicle to the paste in the mortar, mixing continuously.

    • Transfer the mixture to a glass beaker with a magnetic stir bar.

    • Use the remaining vehicle to rinse the mortar and pestle to ensure a complete quantitative transfer of the API.

    • Bring the final volume to 10 mL with the vehicle.

  • Homogenization:

    • Stir the suspension on a magnetic stir plate for at least 30 minutes before dosing.

    • Visually inspect for uniformity. The suspension should appear homogenous with no large clumps.

  • Dosing:

    • Stir the suspension continuously during the dosing procedure to maintain uniformity. Use a suitable oral gavage needle for administration.

Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)

Intravenous formulations must be sterile, clear solutions, free of particulate matter.[13] Given the poor aqueous solubility, a solubilizing excipient system is required.[11][14]

Objective: To prepare a clear, filterable solution at 2 mg/mL suitable for IV administration.

Materials:

  • (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline (0.9% NaCl) for Injection, USP

  • Vortex mixer and magnetic stir plate

  • Sterile vials

  • 0.22 µm sterile syringe filter (ensure compatibility with vehicle)

  • Analytical balance

Methodology:

  • Prepare the Vehicle (40% HP-β-CD w/v in Saline):

    • Weigh 4 g of HP-β-CD.

    • Add it to a sterile beaker containing approximately 8 mL of saline.

    • Stir until the HP-β-CD is fully dissolved. Adjust the final volume to 10 mL with saline.

    • Scientist's Note: HP-β-CD is a widely used cyclic oligosaccharide that forms inclusion complexes with lipophilic molecules, effectively increasing their aqueous solubility.[7][10] A 40% solution is a common concentration for preclinical studies.

  • Weigh the API:

    • For a 5 mL final volume at 2 mg/mL, weigh 10 mg of the API.

  • Solubilization:

    • Add the weighed API directly to the 40% HP-β-CD vehicle in a sterile vial.

    • Cap the vial and vortex vigorously for 2-5 minutes.

    • Place the vial on a stir plate and stir for 1-2 hours at room temperature.

    • Rationale: Time and energy (vortexing, stirring) are required to facilitate the formation of the API-cyclodextrin inclusion complex. Gentle warming (to 30-40°C) can be used if solubility remains an issue, but the final solution must be clear at room temperature.

  • Visual Inspection and Sterilization:

    • After stirring, visually inspect the solution against a black and white background. It must be completely clear and free of any visible particles.

    • Draw the solution into a sterile syringe.

    • Aseptically attach a 0.22 µm sterile syringe filter and push the solution into a final sterile vial. This step both sterilizes the formulation and removes any undissolved micro-precipitates.

  • Final QC:

    • Confirm the final volume and re-inspect for clarity before use. The pH should be checked and recorded; for IV injections, a pH between 5 and 9 is generally well-tolerated.[15]

Quality Control and Stability Assessment

Ensuring the quality and stability of preclinical formulations is mandatory for the integrity of in vivo studies.[2][16]

Table 2: Quality Control Checks for Preclinical Formulations

ParameterSpecificationMethod
Appearance As described (e.g., "uniform white suspension" or "clear, colorless solution")Visual inspection
pH Record value (IV target: 5.0 - 9.0)Calibrated pH meter
Concentration 90% - 110% of targetHPLC-UV (requires method development)
Re-suspendability (Suspensions) Easily re-suspended by gentle inversionManual agitation
Short-Term Stability Protocol

Objective: To confirm the formulation is stable for the duration of its preparation and use.[17]

Methodology:

  • Prepare the formulation as described in the protocols above.

  • Immediately after preparation (T=0), take an aliquot for appearance, pH, and concentration analysis (HPLC).

  • Store the bulk formulation under the conditions it will experience during the study (e.g., room temperature on a stir plate).[2]

  • At a predetermined time point (e.g., 4, 8, or 24 hours, covering the dosing period), take a second aliquot and repeat the analysis.

  • Acceptance Criteria: The appearance should be unchanged, and the concentration should remain within ±10% of the initial (T=0) value.[2][16]

Conclusion

The protocols outlined in this application note provide a robust starting point for the formulation of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide for in vivo studies. Based on its assumed properties as a poorly soluble compound, a micronized suspension in an HPMC vehicle for oral dosing and a solubilized solution using HP-β-CD for intravenous administration are recommended. It is imperative that all formulations undergo appropriate quality control and stability checks to ensure accurate and reproducible study outcomes.

References

  • Pharmaceutical Technology. (2015). Preclinical Dose-Formulation Stability. [Link]

  • Gattefossé. (n.d.). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. [Link]

  • Müller, R. H., & Stehle, H. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. [Link]

  • Singh, R. P., & Kumar, B. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • Williams, R. O., & Liu, J. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Patel, K., & Patel, N. (2011). Self Emulsifying Drug Delivery System, a Novel Approach in Drug Delivery: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. [Link]

  • Kumar, S., & Singh, P. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. [Link]

  • Pharma's Almanac. (2016). Optimising Excipients to Improve Bioavailability. [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. [Link]

  • Li, P., & Zhao, L. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery. [Link]

  • Outsourced Pharma. (n.d.). Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. [Link]

  • Guangzhou Webo Technology Co., Ltd. (n.d.). (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. Poor aqueous solubility is a common hurdle for promising compounds, with some estimates suggesting that up to 90% of new chemical entities are poorly soluble.[1][2] This guide provides a systematic approach to overcoming this challenge.

Section 1: Understanding the Molecule - Physicochemical Profile

The first step in troubleshooting solubility is to understand the compound's structural characteristics. (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide possesses distinct features that directly influence its solubility.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₀H₁₂Cl₂N₂O-
Molecular Weight 247.12 g/mol [3]Moderate molecular weight.
Key Functional Groups Primary Amine (-NH₂): A basic group that can be protonated.Enables pH-dependent solubility. Solubility will be significantly higher in acidic conditions (pH < pKa) where the amine becomes a charged ammonium salt (-NH₃⁺).
Dichlorobenzyl Group: A bulky, nonpolar aromatic ring.This lipophilic (hydrophobic) moiety is the primary contributor to poor aqueous solubility at neutral and basic pH.
Amide Linkage (-CONH-): Capable of hydrogen bonding.Provides some polar character, but its contribution is overshadowed by the large hydrophobic group.

Based on this profile, the compound is predicted to be a weak base with low intrinsic solubility in neutral aqueous media, a classic characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face.

Q1: Why is my compound crashing out of my aqueous buffer (e.g., PBS pH 7.4)? A: The insolubility at neutral pH is expected due to the dominant hydrophobic nature of the dichlorobenzyl group. At pH 7.4, the primary amine group is largely uncharged (not protonated), meaning the molecule has no strong hydrophilic "handle" to interact with water. This leads to aggregation and precipitation.

Q2: What is the simplest and most direct method to try and dissolve the compound for an in vitro assay? A: The most straightforward approach is pH adjustment .[4][] By lowering the pH of your aqueous vehicle (e.g., using a citrate or acetate buffer with a pH of 3-5), you can protonate the primary amine. The resulting positively charged ammonium salt is significantly more polar and will exhibit much higher aqueous solubility.

Q3: I need to prepare a high-concentration stock solution. What organic solvent should I use? A: For creating a concentrated stock, water-miscible organic solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.

  • Expert Tip: Always consider the tolerance of your experimental system (e.g., cell line, enzyme) to the final concentration of the organic solvent. It is critical to prepare a vehicle control using the same final solvent concentration to ensure the observed effects are from your compound, not the solvent.

Q4: My experiment is sensitive to pH changes. What are my options for improving solubility at or near neutral pH? A: If pH modification is not viable, you must employ formulation strategies that either alter the solvent environment or encapsulate the hydrophobic part of the molecule. The primary methods to explore would be co-solvent systems or complexation with cyclodextrins .[6][7] These are discussed in detail in the following section.

Section 3: Troubleshooting & Methodology Guide

This section provides detailed protocols for systematically enhancing the solubility of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.

Method 1: pH Adjustment and Salt Formation

This method leverages the basic amine group to dramatically increase aqueous solubility. The goal is to identify the lowest pH that achieves the desired concentration and is compatible with your experimental system.

  • Scientific Principle: According to the Henderson-Hasselbalch equation, a basic compound will be >99% in its protonated, charged (and thus more soluble) form at a pH at least 2 units below its pKa. This is a fundamental strategy for solubilizing basic drugs.[][8]

  • Experimental Protocol:

    • Prepare a series of buffers with varying pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0). Use buffers appropriate for your application (e.g., citrate, acetate, phosphate).

    • Add an excess amount of the powdered compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation: Plot the measured solubility (mg/mL or µM) against the pH. This pH-solubility profile will be a critical tool for selecting the appropriate formulation buffer.

pH of BufferMeasured Solubility (mg/mL)Observations
2.0
3.0
4.0
5.0
6.0
7.0
  • Troubleshooting Tip: If you prepare a concentrated stock in an acidic buffer and need to dilute it into a neutral medium (e.g., cell culture media at pH 7.4), be aware that the compound may precipitate. To mitigate this, use a higher dilution factor or add the acidic stock slowly while vortexing the neutral medium.

Method 2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[6][9]

  • Scientific Principle: Co-solvents work by disrupting the hydrogen bonding network of water.[] This reduces the "squeezing out" effect that water exerts on nonpolar solutes, thereby increasing their solubility. Common pharmaceutically accepted co-solvents include propylene glycol (PG), ethanol, and polyethylene glycols (PEGs).[6][10]

  • Experimental Protocol:

    • Select a panel of common co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

    • Prepare a series of co-solvent/water (or co-solvent/buffer pH 7.4) mixtures at different volume percentages (e.g., 10%, 20%, 30%, 50%).

    • Determine the saturation solubility in each mixture using the same equilibration and analysis method described in Protocol 1.

  • Data Presentation:

Co-solvent% in Water (v/v)Measured Solubility (mg/mL)
Propylene Glycol10%
20%
30%
PEG 40010%
20%
30%
  • Troubleshooting Tip: The primary challenge with co-solvents is drug precipitation upon in vivo administration or dilution into an aqueous environment.[11] The co-solvent is rapidly diluted, and if the aqueous solubility is exceeded, the drug will crash out. Therefore, this method is often best for controlled in vitro systems or when only a modest solubility increase is required.

Method 3: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming a more soluble inclusion complex.[12][13]

  • Scientific Principle: The hydrophobic dichlorobenzyl group of the compound can fit into the nonpolar cavity of the cyclodextrin molecule, shielding it from water.[13] The hydrophilic outer surface of the cyclodextrin then interacts favorably with water, rendering the entire drug-CD complex soluble.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[14][15]

  • Experimental Protocol (Kneading Method):

    • Weigh out the compound and HP-β-CD in a specific molar ratio (start with 1:1 and 1:2).

    • Place the powders in a mortar. Add a small amount of a water/ethanol (50:50) mixture to form a thick, consistent paste.

    • Knead the paste thoroughly for 30-45 minutes.

    • Dry the paste in an oven at 40-50°C until the solvent has completely evaporated.

    • Grind the dried complex into a fine powder.

    • Determine the aqueous solubility of the resulting powder using the equilibration method from Protocol 1.

  • Data Presentation:

FormulationMolar Ratio (Drug:CD)Measured Aqueous Solubility (mg/mL)Fold Increase
Unformulated Drug-1x
Drug:HP-β-CD Complex1:1
Drug:HP-β-CD Complex1:2
  • Troubleshooting Tip: If the solubility enhancement is insufficient, consider using a modified cyclodextrin with a different cavity size or substituent, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), which can offer different complexation efficiencies.[13]

Method 4: Amorphous Solid Dispersions (Advanced)

For significant solubility challenges, particularly for oral drug delivery, creating an amorphous solid dispersion (ASD) is a powerful technique.[4][16]

  • Scientific Principle: Crystalline compounds must overcome a high energy barrier (crystal lattice energy) to dissolve. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, it is trapped in a high-energy, amorphous (non-crystalline) state.[16][17] When this dispersion is introduced to water, the polymer dissolves quickly, releasing the drug in a supersaturated state, which enhances dissolution and absorption.[4]

  • High-Level Workflow (Solvent Evaporation):

    • Polymer Selection: Choose a suitable amorphous polymer (e.g., Povidone (PVP), Copovidone, Hypromellose acetate succinate (HPMC-AS)).[18]

    • Co-dissolution: Dissolve both the compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

    • Solvent Removal: Remove the solvent rapidly using techniques like rotary evaporation or spray drying. This process traps the drug in its amorphous form within the polymer matrix.

    • Characterization: The resulting powder should be characterized (e.g., by DSC and XRD) to confirm its amorphous nature.

    • Dissolution Testing: Perform dissolution studies to compare the release rate of the ASD to the crystalline drug.

  • Expert Insight: ASD development is a complex process often requiring specialized equipment and expertise. The main challenge is ensuring the physical stability of the amorphous state, as the compound may recrystallize over time, losing its solubility advantage.[16] Polymer selection is crucial for inhibiting recrystallization.[18]

Section 4: Decision-Making Workflow

The following diagram provides a logical pathway for selecting the most appropriate solubilization strategy based on your experimental constraints and goals.

G start Solubility Issue Identified (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide) q1 Is pH modification acceptable for the application? start->q1 ph_method Method 1: pH Adjustment / Salt Formation (Acidic Buffer) q1->ph_method  Yes q2 Is a modest solubility increase in a mixed solvent system sufficient? q1->q2  No (Neutral pH required)   success Solubility Goal Achieved ph_method->success cosolvent_method Method 2: Co-solvent Screening (e.g., PG, PEG 400) cd_method Method 3: Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_method->cd_method If precipitation on dilution is an issue cosolvent_method->success If successful q2->cosolvent_method  Yes q2->cd_method  No (Higher solubility needed in aqueous vehicle) asd_method Advanced Methods: Amorphous Solid Dispersion (Requires formulation expertise) cd_method->asd_method If still insufficient cd_method->success If successful asd_method->success

Solubility enhancement decision workflow.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1487. [Link]

  • Ghassemi, S., & K. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 82. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • F. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceutics, 14(7), 1353. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Chaudhari, P. D., & Dhole, S. N. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library Der Pharmacia Lettre, 4(1), 24-32. [Link]

  • Manufacturing Chemist. (2021). Enhancing solubility with novel excipients. [Link]

  • Pawar, P., & D’Mello, S. R. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(4), 54-60. [Link]

  • International Journal of Nanotechnology and Allied Sciences. (2023). A Review On Nanosuspension: A Method To Improve Medication Solubility. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery, 18(9), 1195-1211. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • International Journal of Current Pharmaceutical Review and Research. (2019). Nanosuspension: a modern technology used in drug delivery system. [Link]

  • Journal of Pharmaceutical Analysis. (2023). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Journal of Health and Rehabilitation Research. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Link]

  • Bentham Science. (2023). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • BioPharma APAC. (2023). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • Catalent. (2023). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Gampa, K. K., & S, S. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(5), 1-8. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • World Journal of Pharmaceutical Research. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Deshmukh, A. S. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-9. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Popa, M. I., Novac, O., & Voicu, S. N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 343. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. [Link]

  • Guangzhou Webo Technology Co., Ltd. (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide. [Link]

  • Goh, G. T., Chen, A. X., & Heng, P. W. S. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19371-19380. [Link]

  • PubChem. 2-((S)-2-(2-Aminoacetamido)Propanamido)Propanoic acid. [Link]

  • Guangzhou Webo Technology Co., Ltd. (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. [Link]

  • PubChem. (S)-3-Amino-2-benzylpropanoic acid. [Link]

Sources

Technical Support Center: Synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of this compound. This guide provides in-depth technical advice, step-by-step protocols, and explanations of the underlying chemical principles to ensure the successful synthesis of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide?

A1: The most frequently observed byproducts include the diacylated product, where two molecules of (S)-alanine are coupled to the dichlorobenzylamine, and the epimerized product, (R)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. Residual starting materials such as (S)-alanine and 2,5-dichlorobenzylamine can also be present. In some cases, over-acylation of the desired product on the free amine can also occur.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete activation of the carboxylic acid of the protected (S)-alanine is a common issue. The choice of coupling reagent and reaction conditions are critical. Additionally, side reactions, such as the formation of a stable and unreactive intermediate, can consume starting materials. Finally, purification losses, especially during chromatography, can significantly reduce the isolated yield.

Q3: How can I confirm the chiral purity of my final product?

A3: The enantiomeric excess (% ee) of your (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide should be determined using a chiral High-Performance Liquid Chromatography (HPLC) method.[1][2] This involves using a chiral stationary phase that can resolve the (S) and (R) enantiomers. It is crucial to develop and validate an appropriate HPLC method for accurate quantification.

Q4: What is the best method to activate the carboxylic acid of (S)-alanine for the coupling reaction?

A4: A common and effective method is to convert the N-protected (S)-alanine into an active ester or to use a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The choice of method can influence the reaction rate and the potential for side reactions, particularly racemization.

Troubleshooting Guide: Overcoming Synthesis Byproducts

This guide provides a systematic approach to identifying and mitigating the formation of common byproducts during the synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.

Issue 1: Presence of Diastereomeric Impurity (R-enantiomer)

Root Cause Analysis: Racemization of the chiral center of (S)-alanine can occur during the activation of the carboxylic acid or under harsh reaction conditions (e.g., high temperatures, strong base). The mechanism often involves the formation of an oxazolone intermediate which can readily tautomerize, leading to a loss of stereochemical integrity.

Mitigation Strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as those that form active esters which are less prone to cyclization into oxazolones.

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) throughout the activation and coupling steps.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts. Excess strong base can promote racemization.

dot

diacylation_workflow cluster_reactants Reactants cluster_reaction Reaction Pathways Activated Alanine Activated Alanine Desired Product Desired Product Activated Alanine->Desired Product 1st Acylation Diacylated Byproduct Diacylated Byproduct Activated Alanine->Diacylated Byproduct Dichlorobenzylamine Dichlorobenzylamine Dichlorobenzylamine->Desired Product Desired Product->Diacylated Byproduct 2nd Acylation (Excess Alanine)

Sources

Technical Support Center: Stability Profile of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Architecture & Structural Vulnerabilities

To troubleshoot effectively, we must first understand the molecule's "failure points." This compound, (S)-N-(2,5-Dichlorobenzyl)alaninamide , contains three distinct chemical moieties that dictate its stability profile:

  • Primary Amine (Alpha-Amino group): Highly nucleophilic and basic (

    
    ). It is susceptible to oxidation and reaction with atmospheric 
    
    
    
    .
  • Chiral Center (Alpha-Carbon): The (S)-configuration is thermodynamically unstable relative to the racemate under basic conditions. The adjacent carbonyl and protonated amine increase the acidity of the

    
    -proton.
    
  • Amide Linkage: The structural bridge. While generally stable, it is susceptible to hydrolysis under extreme pH or enzymatic activity.

  • Dichlorobenzyl Ring: Generally robust, but introduces lipophilicity and potential photosensitivity (dechlorination) under high-energy UV.

Critical Degradation Pathways (Visualized)

The following diagram maps the kinetic fate of the molecule under stress. Use this to identify impurity peaks in your HPLC traces.

DegradationPathways Parent (S)-2-Amino-N-(2,5-dichloro- benzyl)-propionamide (Active) Racemate (R)-Enantiomer (Impurity: 50% Potency Loss) Parent->Racemate Base / Heat (α-Proton Abstraction) Hydrolysis_Amine 2,5-Dichlorobenzylamine Parent->Hydrolysis_Amine Acid/Base Hydrolysis (Amide Cleavage) Hydrolysis_Acid L-Alanine Parent->Hydrolysis_Acid DKP Diketopiperazine (Cyclic Dimer) Parent->DKP High Conc. + Heat (Dimerization) Oxidation N-Oxides / Imines Parent->Oxidation Air/Peroxides

Figure 1: Primary degradation pathways. Note that Racemization is often the "silent" killer as it may not resolve on standard C18 HPLC columns.

Technical Troubleshooting Guide (FAQ)

Issue 1: "I see a new impurity peak at RRT ~0.85 that grows over time in my stock solution."

Diagnosis: Diketopiperazine (DKP) Formation.

  • Mechanism: In concentrated solutions (especially >10 mg/mL) or at neutral-basic pH, the free amine of one molecule attacks the amide carbonyl of another. This cyclization releases the benzylamine and forms a stable 6-membered ring.

  • Correction:

    • Store stock solutions at acidic pH (pH 2-4) to protonate the amine (

      
      ), rendering it non-nucleophilic.
      
    • Avoid storing highly concentrated stocks for >24 hours at room temperature.

Issue 2: "My LC-MS purity is high, but the biological potency has dropped by 50%."

Diagnosis: Racemization. [1]

  • Mechanism: You have likely converted the active (S)-enantiomer to the inactive (R)-enantiomer. Standard achiral HPLC columns will not separate these.

  • Root Cause: Exposure to basic pH (>9) or aldehydes (which catalyze racemization via Schiff base intermediates).

  • Verification: Run the sample on a Chiral Column (e.g., Chiralpak AD-H or OD-H) using a Hexane/IPA mobile phase.

Issue 3: "The solid powder has turned from white to faint yellow and formed clumps."

Diagnosis: Hygroscopicity & Carbamate Formation.

  • Mechanism: The primary amine absorbs atmospheric

    
     to form a carbamic acid/salt species. Moisture absorption accelerates this.
    
  • Correction:

    • Immediate: The material may still be salvageable. Dissolve in dilute acid, lyophilize to remove

      
      , and recrystallize.
      
    • Prevention: Store under Argon/Nitrogen in a desiccator.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this to validate your analytical method's specificity.

Stress ConditionProcedureExpected Degradant
Acid Hydrolysis Dissolve to 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.L-Alanine, 2,5-Dichlorobenzylamine
Base Hydrolysis Dissolve to 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 2 hours.Racemates, Hydrolysis products
Oxidation Add 3%

to 1 mg/mL solution. RT for 2 hours.
N-Oxides
Thermal (Solid) Heat solid substance at 80°C for 24 hours.DKP (Dimer), Color change
Protocol B: Handling & Storage "Golden Rules"
  • Solvent Choice: Avoid aldehydic solvents (e.g., aged alcohols) or ketones if the solution will stand for long periods, as they react with the primary amine. DMSO or Acetonitrile are preferred.

  • pH Control: Maintain aqueous buffers at pH < 6.0. The protonated amine is kinetically stable against both oxidation and racemization.

  • Cold Chain: Store solid at -20°C. Store solutions at -80°C.

Troubleshooting Decision Tree

Use this logic flow to rapidly diagnose unexpected results.

TroubleshootingTree Start Problem Detected Q1 Is the issue physical (color/state) or analytical? Start->Q1 Physical Physical Change (Yellowing/Clumping) Q1->Physical Analytical Analytical Data (HPLC/MS/Activity) Q1->Analytical Action_Dry Hygroscopic/CO2 uptake. Dry under vacuum/Argon. Physical->Action_Dry Q2 Is the mass (MW) unchanged? Analytical->Q2 Yes_MW MW is correct, but potency low. Q2->Yes_MW Yes No_MW New peaks with different MW. Q2->No_MW No Action_Chiral Racemization suspected. Run Chiral HPLC. Yes_MW->Action_Chiral Q3 MW = Parent + 16 or MW = Parent / 2? No_MW->Q3 Action_Ox +16 = N-Oxide. Check peroxides in solvent. Q3->Action_Ox MW+16 Action_Hyd Fragment masses? Check pH (Hydrolysis). Q3->Action_Hyd Fragments

Figure 2: Diagnostic logic for stability issues.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[5]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Amide Hydrolysis Mechanisms). Wiley-Interscience.
  • Womack, E. B., et al. "Racemization of Amino Acids and their Derivatives." The Journal of Organic Chemistry.

  • Griehl, C., & Hecht, H. J. "Formation of Diketopiperazines from Amino Acid Amides." Journal of Peptide Science.

Sources

Technical Support Guide: In Vivo Optimization of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

[1]

Case ID: FAA-OPT-2026 Subject: Dosage, Formulation, and PK Optimization for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Assigned Specialist: Senior Application Scientist, CNS Discovery Unit[1]

Introduction: Understanding Your Compound

You are working with (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide .[1][2] Based on its structure, this compound belongs to the class of Functionalized Amino Acids (FAAs) . It is a structural analog of known anticonvulsants (like Lacosamide or Safinamide) but possesses distinct physicochemical properties due to the free primary amine and the lipophilic 2,5-dichlorobenzyl moiety.

This guide addresses the specific challenges of this molecule: solubility limits (due to the dichlorobenzyl group), metabolic stability (amide hydrolysis), and stereochemical integrity ((S)-isomer specific activity).

Part 1: Formulation & Solubility Troubleshooting

The Issue: The 2,5-dichloro substitution significantly increases lipophilicity (LogP) compared to unsubstituted benzylamides. If you are observing erratic in vivo data, the root cause is likely precipitation in the peritoneal cavity (IP) or poor dissolution in the gut (PO).

FAQ: "My compound precipitates in PBS. How do I solubilize it?"

A: The free base form of this compound has poor aqueous solubility. You must utilize salt formation or cosolvents.

Protocol 1: Salt Formation (Recommended) The free amino group allows you to generate a hydrochloride (HCl) or methanesulfonate (mesylate) salt, which increases aqueous solubility by 10–100 fold.

  • Dissolve free base in minimal diethyl ether or ethanol.

  • Add 1.1 eq of HCl (in dioxane or ether).

  • Precipitate, filter, and dry the salt.

  • Result: The HCl salt should be soluble in saline up to ~10–20 mg/mL.

Protocol 2: Cosolvent Systems (If using Free Base) If you must use the free base, avoid 100% DMSO (causes local toxicity/pain). Use this tiered approach:

  • Tier 1 (Standard): 10% DMSO + 40% PEG400 + 50% Saline.

  • Tier 2 (High Load): 20% HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in water.[1] Stir for 4 hours.

    • Why? Cyclodextrins encapsulate the hydrophobic dichlorobenzyl ring, improving solubility without organic solvent toxicity.

Decision Workflow: Formulation Selection

FormulationLogicFigure 1: Formulation Decision Tree for Lipophilic Amino-AmidesStartStart: Select Compound FormCheckSaltIs it a Salt (HCl/Mesylate)?Start->CheckSaltSolubleDissolve in 0.9% SalineCheckSalt->SolubleYesFreeBaseIs it Free Base?CheckSalt->FreeBaseNoCheckConcTarget Conc > 5 mg/mL?FreeBase->CheckConcCycUse 20% HP-beta-CDCheckConc->CycYes (High Load)PEGUse 10% DMSO / 40% PEG400CheckConc->PEGNo (Low Load)

Part 2: Dosage & Pharmacokinetics (PK)

The Issue: The "S" stereocenter in alanine derivatives is susceptible to enzymatic racemization or specific hydrolysis. Furthermore, the "free amine" makes it a substrate for MAO (Monoamine Oxidase) or SSAO, unlike acetamides (e.g., Lacosamide).[1]

FAQ: "What is the starting dose range for efficacy studies?"

A: Based on structure-activity relationships (SAR) of similar benzylamides (e.g., Ralfinamide analogs):

  • Mice (IP/PO): Start at 10 mg/kg . Effective range is typically 10–60 mg/kg .

  • Rats (IP/PO): Start at 5 mg/kg . Effective range is typically 5–40 mg/kg .

  • Toxicity Threshold: Sedation often appears >100 mg/kg (Rotarod failure).

FAQ: "I see good IP efficacy but no PO efficacy. Why?"

A: This indicates a First-Pass Metabolism issue.[1]

  • Amidase Hydrolysis: Liver amidases cleave the amide bond, releasing 2,5-dichlorobenzylamine (inactive/toxic) and alanine.

  • MAO Degradation: The free primary amine is a target for MAO-B.

Troubleshooting Protocol: The PK/PD Loop Perform a "Snapshot PK" study before running large efficacy trials.

GroupDose (mg/kg)RouteSampling TimepointsPurpose
A 10IV5, 30, 120 minDetermine Bioavailability (F%) & Clearance
B 30PO30, 60, 240 minDetermine Cmax & Tmax
C 30POBrain @ 60 minCritical: Calculate Brain/Plasma Ratio
  • Success Criteria: Brain/Plasma ratio > 0.3. If < 0.1, the compound is not crossing the BBB effectively or is being pumped out by P-gp (P-glycoprotein).

Part 3: Safety & Toxicity Monitoring

The Issue: Compounds with 2,5-dichlorobenzyl moieties often target Voltage-Gated Sodium Channels (VGSC).[1] While this treats seizures/pain, overdose leads to motor impairment.

FAQ: "The animals are immobile after dosing. Is this sedation or analgesia?"

A: You must distinguish between therapeutic efficacy and toxicity using the Rotarod Test .

Standard Operating Procedure (SOP): Therapeutic Index Calculation

  • TD50 (Toxic Dose 50): Dose where 50% of animals fall off the Rotarod.

  • ED50 (Effective Dose 50): Dose where 50% of animals show efficacy (e.g., seizure protection).

  • Protective Index (PI): PI = TD50 / ED50.[3]

    • Target: PI > 2.0 (Ideally > 5.0).

    • If PI < 1.0: The compound is sedating at therapeutic doses. Reduce dose or change scaffold.

Mechanism & Safety Pathway

MechanismPathFigure 2: Efficacy vs. Toxicity Pathways for Benzylamide FAAsDrug(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamideTargetTarget: VGSC (NaV1.7 / NaV1.3) Slow InactivationDrug->Target Primary BindingOffTargetOff-Target: hERG ChannelDrug->OffTarget High Dose (>10uM)EffectTherapeutic: Analgesia / AnticonvulsantTarget->EffectToxToxicity: Ataxia / ArrhythmiaOffTarget->Tox

[4]

Summary of Recommendations

  • Chemistry: Convert free base to HCl salt immediately to solve solubility issues.

  • Vehicle: Use 20% HP-β-Cyclodextrin if salt formation is impossible; avoid >10% DMSO.

  • Dosing: Screen at 10, 30, and 60 mg/kg (IP) .

  • Check: Verify Brain/Plasma ratio early to ensure the 2,5-dichloro group isn't preventing BBB penetration.

References

  • Kohn, H., et al. (1987).[4] "Functionalized DL-amino acid derivatives. Potent new agents for the treatment of epilepsy."[4][5] Journal of Medicinal Chemistry.

  • Bialer, M., et al. (2010). "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsy Research. (Discusses PK of carboxylated amino acid derivatives).

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. (Foundational SAR for benzyl-propionamides).

  • Stables, J. P., & Kupferberg, H. J. (1997).[1] "The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project." Epilepsy Research. (Standard protocols for Rotarod/MES testing).

Technical Support Center: Troubleshooting (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. This resource is designed to provide in-depth troubleshooting for common sources of variability in in vitro assays involving this compound. As scientists and drug development professionals, achieving reproducible and reliable data is paramount. This guide offers a structured, question-and-answer approach to diagnose and resolve experimental inconsistencies, grounded in scientific principles and field-proven experience.

The chemical structure of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, a derivative of the amino acid alanine, presents features such as two chlorine atoms on a benzyl ring, which can influence its physicochemical properties like solubility and potential for nonspecific interactions. These characteristics are critical considerations in assay design and troubleshooting.

Section 1: Compound Quality, Handling, and Solubility

Assay variability often originates from the compound itself. Ensuring the quality, proper handling, and solubility of your test article is the foundational first step in any investigation.

FAQ 1: My assay results are inconsistent from day to day. How can I be sure my compound stock is not the problem?

The Problem: You are observing significant shifts in potency (e.g., IC50 values) or activity between experiments run on different days or with different batches of compound.

Potential Causes:

  • Compound Purity and Identity: The batch of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide may have degraded or may contain impurities that are contributing to the biological activity.

  • Weighing and Dilution Errors: Inaccuracies in weighing the solid compound or serial dilution errors can lead to incorrect stock concentrations.

  • Storage Conditions: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to compound degradation.[1][2]

  • Solvent Effects: The solvent (typically DMSO) may contain water, which can affect compound solubility and stability, or the final concentration of the solvent in the assay may be inconsistent and causing artifacts.

Recommended Solutions & Protocols:

  • Verify Compound Identity and Purity:

    • Protocol: If possible, re-verify the identity and purity of your compound batch using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Causality: This ensures that the molecule you are testing is indeed (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide and establishes a baseline purity. Even small amounts of a highly potent impurity can skew results.

  • Standardize Stock Solution Preparation:

    • Protocol: Prepare a large, single batch of a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). Aliquot this stock into single-use vials and store them under appropriate conditions (typically -20°C or -80°C, desiccated, and protected from light).

    • Causality: This practice minimizes variability from weighing errors and prevents degradation from repeated freeze-thaw cycles.[1][2] Using a single, quality-controlled batch of stock for a series of experiments ensures consistency.

  • Control for Solvent Quality:

    • Protocol: Use high-purity, anhydrous DMSO for your stock solutions. Ensure the final concentration of DMSO is consistent across all wells (including controls) and is at a level that does not affect the assay system (typically ≤0.5%).

    • Causality: Water in DMSO can cause precipitation of hydrophobic compounds. High or variable DMSO concentrations can affect enzyme activity or cell health, introducing a confounding variable.

FAQ 2: I'm seeing precipitate in my wells after adding the compound. How can I address solubility issues?

The Problem: Upon dilution of the DMSO stock into aqueous assay buffer or cell culture medium, the compound precipitates, leading to inaccurate concentrations and high well-to-well variability. The dichlorobenzyl group in (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide increases its hydrophobicity, making poor aqueous solubility a likely issue.

Potential Causes:

  • Low Aqueous Solubility: The compound's intrinsic properties limit its solubility in the aqueous environment of the assay.

  • Supersaturation: The compound may initially dissolve upon dilution but then crash out of solution over time (precipitation).

  • Incorrect Solvent: DMSO may not be the optimal solvent for this particular compound.

Recommended Solutions & Protocols:

  • Determine Kinetic Solubility:

    • Protocol: Perform a kinetic solubility assay. Prepare a serial dilution of your compound in the actual assay buffer. Incubate for a period relevant to your assay duration (e.g., 1-2 hours) at the assay temperature. Measure the amount of compound that remains in solution using techniques like nephelometry or HPLC.

    • Causality: This provides an empirical understanding of the maximum soluble concentration of your compound under the exact assay conditions, allowing you to set the top concentration of your dose-response curve accordingly.

  • Modify Assay Conditions:

    • Protocol: Consider adding a small, non-interfering amount of a surfactant like Polysorbate 20 (Tween-20) (e.g., 0.01%) to the assay buffer. Alternatively, including a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) can help maintain solubility.

    • Causality: Surfactants can prevent aggregation and precipitation.[3] BSA can bind to hydrophobic compounds, keeping them in solution, although this can also affect the free concentration available to interact with the target. These modifications must be validated to ensure they do not interfere with the assay.

Data Presentation: Solubility Profile Example

Assay Buffer ComponentMax Soluble Concentration (µM)Observation
PBS pH 7.45Precipitate observed ≥ 10 µM
PBS pH 7.4 + 0.1% BSA25Clear solution up to 25 µM
PBS pH 7.4 + 0.01% Tween-2050Clear solution up to 50 µM

Section 2: Troubleshooting Assay-Specific Variability

Once compound handling is standardized, the focus shifts to the assay itself. Both biochemical and cell-based assays have unique sources of potential error.

FAQ 3: My IC50 values are not reproducible in my enzyme inhibition assay. What should I check?

The Problem: Replicate dose-response curves generate significantly different IC50 values, and the curves may have shallow slopes or poor fits.

Potential Causes:

  • Compound Aggregation: Hydrophobic compounds can form colloidal aggregates that nonspecifically inhibit enzymes, leading to false positives and irreproducible results.[4][5][6][7] This is a significant risk for compounds like (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.

  • Assay Interference: The compound may interfere with the detection method (e.g., quenching fluorescence, absorbing light at the detection wavelength).[4][5][8]

  • Reagent Instability: The enzyme or substrate may be degrading over the course of the experiment.

  • Incorrect Assay Conditions: The experiment may not be running under initial velocity conditions (e.g., substrate concentration is too low, or reaction time is too long).

Recommended Solutions & Protocols:

  • Test for Compound Aggregation:

    • Protocol 1 (Detergent Test): Rerun the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).

    • Causality: If the compound is acting as an aggregator, the detergent will disrupt the colloids, leading to a significant rightward shift (increase) in the IC50 value.[3] A true inhibitor's IC50 should remain largely unaffected.

    • Protocol 2 (Dynamic Light Scattering - DLS): Use DLS to directly detect the formation of particles when the compound is diluted into the assay buffer.[9][10]

    • Causality: DLS is a biophysical method that provides direct evidence of aggregation.[7][10]

  • Control for Assay Interference:

    • Protocol: Run control experiments without the enzyme. Add the compound at various concentrations to the reaction mixture (buffer, substrate, and detection reagents) and measure the signal.

    • Causality: This will reveal if the compound itself is producing a signal or interfering with the detection chemistry, allowing you to correct the data or choose a different detection method.[4][8]

Workflow: Investigating IC50 Variability

G start Inconsistent IC50 check_compound Verify Compound Stock (Purity, Solubility) start->check_compound run_interference Run Assay Interference Controls (No Enzyme) check_compound->run_interference run_detergent Run Assay with 0.01% Triton X-100 check_compound->run_detergent interferes Signal Interference Detected? run_interference->interferes aggregates IC50 Shifts >10-fold? run_detergent->aggregates interferes->run_detergent No correct_data Correct Data or Change Detection Method interferes->correct_data Yes is_aggregator Compound is an Aggregator. Report as such. aggregates->is_aggregator Yes is_true_inhibitor Likely a True Inhibitor. Proceed with mechanism studies. aggregates->is_true_inhibitor No

Caption: Troubleshooting workflow for inconsistent IC50 values.

FAQ 4: I'm seeing high variability between replicate wells in my cell-based assay. What's the cause?

The Problem: In a cell-based assay (e.g., viability, proliferation), there is a large coefficient of variation (CV%) among technical replicates for the same condition.

Potential Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate during seeding is a major source of variability.[11][12]

  • Plate "Edge Effects": Wells on the perimeter of a microplate are prone to increased evaporation and temperature fluctuations, causing cells to behave differently than those in the interior wells.[13][14][15][16][17]

  • Cell Health and Passage Number: Using cells that are unhealthy, at too high a passage number, or at inconsistent confluency can lead to variable responses.[18][19][20]

  • Mycoplasma Contamination: This common, often undetected contamination can profoundly alter cell metabolism and response to stimuli.[19][20]

Recommended Solutions & Protocols:

  • Optimize Cell Seeding Technique:

    • Protocol: After trypsinization, ensure you have a single-cell suspension by gently pipetting. Count cells accurately using a hemocytometer or automated counter. After adding cells to the plate, gently swirl in a figure-eight pattern to distribute them evenly before incubation.

    • Causality: A uniform starting number of cells in each well is critical for reducing variability in endpoint measurements.[12]

  • Mitigate Edge Effects:

    • Protocol: Do not use the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile media or PBS to create a humidity barrier.[15] Additionally, ensure plates are warmed to 37°C before seeding cells to minimize thermal gradients that can cause uneven cell settling.[13][16][17]

    • Causality: This creates a more uniform environment for the interior wells, reducing variability caused by differential evaporation and temperature changes.[13][16]

  • Standardize Cell Culture Practices:

    • Protocol: Develop a strict standard operating procedure (SOP) for cell culture. Use cells within a defined low passage range, seed them for experiments at a consistent confluency (e.g., 70-80%), and regularly monitor their viability.[19][20] Consider creating a large, frozen-down bank of "assay-ready" cells to thaw for each experiment.[19]

    • Causality: Cells can undergo phenotypic drift at high passage numbers.[19] Standardizing their growth phase and health ensures a more consistent physiological state for experiments.

  • Routinely Test for Mycoplasma:

    • Protocol: Use a sensitive PCR-based or luminescence-based mycoplasma detection kit to test your cell cultures regularly (e.g., monthly).

    • Causality: Mycoplasma contamination is a pervasive and insidious source of assay artifacts and must be systematically ruled out.[19][20]

Logical Relationship: Sources of Cell-Based Assay Variance

G center High Well-to-Well Variability seeding Inconsistent Cell Seeding center->seeding edge_effect Plate Edge Effects center->edge_effect cell_health Poor Cell Health or High Passage # center->cell_health contamination Mycoplasma Contamination center->contamination

Caption: Key contributors to cell-based assay variability.

References

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]

  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • USA Scientific, Inc. (n.d.). Minimizing Edge Effect in 96-Well Plates Using CytoOne. Retrieved from [Link]

  • ResearchGate. (2014). What can be done to reduce the edge effect in cell culture multiplate (96 well plate)? Retrieved from [Link]

  • Phase Holographic Imaging (PHI). (2019). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • BioSpherix, Ltd. (2019, July 24). Mitigating the Edge Effect in 96 well plates using the Xvivo System® [Video]. YouTube. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Cortes-Ciriano, I. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 94-101. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

  • Eppendorf. (2020). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • arXiv. (2021). Combating small molecule aggregation with machine learning. [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]

  • KCAS Bio. (2025). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. Retrieved from [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. [Link]

  • Fank, J., et al. (2022). Reducing sources of variance in experimental procedures in in vitro research. PMC. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]

Sources

Technical Support Center: Synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (often an intermediate for anticonvulsant analogs similar to Lacosamide) presents a classic challenge in chiral amide coupling. The core difficulty lies in balancing coupling efficiency (yield) against enantiomeric purity (preventing racemization of the L-Alanine moiety).

This guide addresses the three most common failure modes reported by our users:

  • Low Yields (<60%): Often due to poor nucleophilicity of the electron-deficient benzylamine.

  • Racemization (>1% R-isomer): Caused by oxazolone formation during activation.

  • Purification Issues: Difficulty crystallizing the lipophilic dichloro-derivative.

Module 1: Optimizing the Coupling Reaction

Q: My coupling yield is stalled at 50-60%. I am using standard EDC/NHS conditions. What is wrong?

Diagnosis: The 2,5-dichlorobenzylamine is significantly less nucleophilic than unsubstituted benzylamine due to the electron-withdrawing inductive effect of the chlorine atoms. Standard carbodiimide couplings (EDC) can be too slow, leading to hydrolysis of the active ester before the amine reacts.

Solution: Switch to the Mixed Anhydride Method (Isobutyl Chloroformate) For electron-deficient amines, the Mixed Anhydride method is kinetically faster and often produces higher yields (85-95%) if temperature is strictly controlled.

Protocol (Optimized for 10g Scale):

  • Dissolve: 1.0 eq Boc-L-Alanine in dry THF (10 vol).

  • Base: Add 1.1 eq N-Methylmorpholine (NMM) .

  • Activate: Cool to -15°C (Critical). Add 1.1 eq Isobutyl Chloroformate (IBCF) dropwise. Stir for 15 mins.

    • Checkpoint: A white precipitate (NMM·HCl) will form.

  • Coupling: Add 1.1 eq 2,5-Dichlorobenzylamine (pre-dissolved in THF) dropwise over 20 mins.

  • Warm: Allow to warm to RT over 2 hours.

Key Causality:

  • NMM vs. TEA: We use NMM because it is weaker and less likely to cause racemization than Triethylamine (TEA).

  • Temperature: -15°C prevents the mixed anhydride from disproportionating into symmetrical anhydrides (which kills yield).

Visual Workflow: Mixed Anhydride Coupling

G Start Boc-L-Alanine Base Add NMM (Base) Start->Base Cool Cool to -15°C Base->Cool IBCF Add IBCF (Activation) Cool->IBCF Inter Mixed Anhydride Intermediate IBCF->Inter Fast (<15 min) Amine Add 2,5-DCBA (Nucleophile) Inter->Amine Nucleophilic Attack Product Boc-Protected Product Amine->Product Warm to RT

Caption: Kinetic pathway for Mixed Anhydride coupling. Note the critical temperature control node.

Module 2: Preventing Racemization (Chirality Control)

Q: I am detecting 5-10% of the (R)-isomer. How do I maintain the (S)-configuration?

Diagnosis: Racemization occurs via the Oxazolone (Azlactone) Mechanism . When the carboxyl group is activated, the carbonyl oxygen of the Boc/Carbamate group can attack the activated center, forming a 5-membered ring (oxazolone). This ring enolizes easily, destroying the chiral center at the alpha-carbon.

Troubleshooting Checklist:

FactorRecommendationWhy?
Base Use NMM or Collidine Avoid DIPEA or TEA. Strong/hindered bases promote proton abstraction from the alpha-carbon.
Activation Minimize Time Add the amine immediately after activation (10-15 mins max). Prolonged activation time increases oxazolone risk.[1]
Additives Add HOBt (if using EDC) If you must use EDC, adding HOBt intercepts the O-acylisourea, forming a safer active ester.
Visual Mechanism: The Racemization Trap

Racemization L_Iso Activated L-Isomer (S-Configuration) Oxazolone Oxazolone Ring (Azlactone) L_Iso->Oxazolone Intramolecular Cyclization Enol Enol Intermediate (Planar/Achiral) Oxazolone->Enol Base-catalyzed Proton Abstraction Racemate Racemic Mixture (L + D Isomers) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation

Caption: The "Danger Zone" of peptide coupling. Base excess or high temperatures drive the path toward the Enol form.

Module 3: Workup & Purification

Q: The product is an oil and won't crystallize. How do I get a solid?

Diagnosis: The 2,5-dichloro substitution makes the molecule highly lipophilic (greasy). Standard aqueous workups often leave residual solvent or impurities that prevent crystal lattice formation.

Recommended Purification Strategy:

  • Acid Wash: Wash the organic layer (EtOAc) with 1M HCl, then 5% NaHCO3. This removes unreacted amine and acid.

  • Solvent Swap: Evaporate EtOAc and swap to Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane (1:4) .

  • Salt Formation (Best for Stability):

    • If the final product is the free amine (after Boc deprotection), do not isolate the free base.

    • Generate the Hydrochloride Salt .

    • Protocol: Dissolve crude oil in minimal dry Ethanol. Add 4M HCl in Dioxane (1.2 eq). Add Et2O or MTBE until turbid. Cool to 4°C. White crystals should form.

Solvent Screening Data (Boc-Intermediate):

Solvent SystemResultComments
DCM / HexaneOiling outAvoid. Chlorinated solvents solubilize impurities too well.
EtOAc / Heptane White Solid Recommended. Heat to 50°C to dissolve, cool slowly to 0°C.
Methanol / WaterSticky GumThe dichloro group is too hydrophobic for aqueous crystallization.

Module 4: Deprotection (The Final Step)

To obtain the final (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide:

  • Reagent: Use 4M HCl in Dioxane (anhydrous). Avoid TFA if possible, as TFA salts are hygroscopic and harder to handle.

  • Procedure: Dissolve Boc-intermediate in Dioxane (5 vol). Add 4M HCl/Dioxane (5 eq). Stir at RT for 3 hours.

  • Isolation: Dilute with MTBE (Methyl tert-butyl ether) . The product hydrochloride salt will precipitate directly. Filter and wash with MTBE.

References

  • Mixed Anhydride Optimization: Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." J. Am. Chem. Soc. 1964, 86, 9, 1839–1842. Link

  • Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006. Focus on Oxazolone formation kinetics. Link

  • Lacosamide Synthesis (Analogous Chemistry): Riedner, J., et al. "Recent Improvements in the Synthesis of Lacosamide." Organic Process Research & Development. 2013. (Describes the critical nature of the benzylamine coupling). Link

  • Solubility of Dichloro-benzyl analogs: PubChem Compound Summary for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide. (Structural analogs and physical property data). Link

Sources

Technical Support Center: Optimization of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FAA-TOX-REDUCTION-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: Welcome to the FAA Support Hub

You have reached the technical support center for Functionalized Amino Acid (FAA) anticonvulsant and analgesic development. Based on your inquiry, you are observing elevated cytotoxicity in (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide derivatives.

This structural class shares a scaffold with Lacosamide (Vimpat®), but distinct differences in your specified structure (specifically the free


-amino group and the 2,5-dichloro substitution) are known drivers of cellular toxicity. This guide provides a root-cause analysis and actionable engineering protocols to improve the therapeutic index (TI) of your library.

Module 1: Diagnostic & Structural Troubleshooting (SAR)

Issue: High baseline cytotoxicity (


) in non-neuronal cell lines (e.g., HepG2, HEK293).
Root Cause Analysis
  • The "Free Amine" Liability: Your core structure is listed as a 2-amino propionamide. Unlike Lacosamide, which is N-acetylated, a free primary amine at the chiral center often leads to:

    • Rapid metabolic degradation by aminopeptidases.

    • Formation of reactive imine intermediates.

    • Promiscuous binding to off-target GPCRs.

  • Lipophilicity Overload: The 2,5-dichlorobenzyl moiety is highly lipophilic (

    
     for the core). High lipophilicity correlates directly with non-specific membrane disruption and phospholipidosis.
    
  • Stereochemical Mismatch: While Lacosamide is the (R) -enantiomer, you are working with the (S) -series. The (S)-enantiomers of FAAs are typically inactive at the Sodium Channel (VGSC) target but often retain the background cytotoxicity of the scaffold, resulting in a poor safety profile.

Solution: Structural Optimization Workflow
Step 1: Cap the N-Terminus (Critical)

If your derivative has a free primary amine, you must cap it to reduce reactivity.

  • Action: Acetylate the amine to form the 2-acetamido analog.

  • Rationale: This mimics the Lacosamide pharmacophore, improving metabolic stability and reducing pKa-driven lysosomal trapping.

Step 2: Modulate the Benzyl Ring

The 2,5-dichloro pattern is electronically stable but sterically bulky and hydrophobic.

  • Action: Replace the 2,5-dichloro pattern with isosteres that lower cLogP.

    • Option A:2-Fluoro-benzyl (Lowers LogP, maintains metabolic block).

    • Option B:3-Methoxy-benzyl (Increases polarity, similar to Lacosamide).

Step 3: Bioisosteric Replacement of the Amide
  • Action: If amide hydrolysis is the toxic driver (releasing toxic 2,5-dichlorobenzylamine), replace the amide bond with a 1,2,3-triazole bioisostere.

Visualization: SAR Decision Tree

SAR_Optimization Input Input: (S)-2-Amino Derivative Check_Amine Check N-Terminus: Is it Free NH2? Input->Check_Amine Cap_Amine Action: Acetylate (N-Acetyl) Check_Amine->Cap_Amine Yes (High Tox Risk) Check_LogP Check Lipophilicity: Is cLogP > 3.5? Check_Amine->Check_LogP No (Already Capped) Cap_Amine->Check_LogP Mod_Ring Action: Swap 2,5-Cl for 2-F or 3-OMe Check_LogP->Mod_Ring Yes Test_Tox Output: Reduced Cytotoxicity Check_LogP->Test_Tox No Mod_Ring->Test_Tox

Caption: Logical workflow for structural modification to reduce cytotoxicity in FAA derivatives.

Module 2: Metabolic Stability & Reactive Metabolites

Issue: Cytotoxicity appears only after long incubations (24h+) or in metabolically active cells (Hepatocytes).

Mechanism: The "Para-Position" Vulnerability

The 2,5-dichloro substitution blocks the ortho and meta positions, but leaves the para-position (C4) of the benzyl ring exposed.

  • Metabolic Pathway: CYP450 enzymes can hydroxylate the C4 position. If followed by oxidation, this can form a quinone methide -like reactive intermediate, which covalently binds to cellular proteins (haptenization), causing immune-mediated toxicity or necrosis.

Troubleshooting Protocol: Metabolic Blocking
  • Deuteration: Synthesize the 4-deutero-2,5-dichlorobenzyl analog.

    • Why: The Carbon-Deuterium bond is stronger than Carbon-Hydrogen, slowing down the rate of metabolic oxidation (Kinetic Isotope Effect) without changing binding affinity.

  • Fluorination: Introduce a Fluorine atom at the 4-position (2,5-dichloro-4-fluoro).

    • Why: Fluorine completely blocks metabolic attack at that site.

Module 3: Experimental Validation Protocols

Issue: Inconsistent


 data or "false positive" toxicity due to solubility limits.
Protocol A: ATP-Based Cytotoxicity Assay (Recommended)

Avoid MTT assays for this class of compounds. FAAs can occasionally interfere with mitochondrial reductase activity, leading to colorimetric artifacts. Use luminescent ATP assays (e.g., CellTiter-Glo) instead.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HepG2 (metabolic competent) and SH-SY5Y (neuronal) cells at 5,000 cells/well in 96-well opaque plates.

    • Incubate for 24h to allow attachment.

  • Compound Preparation (Crucial Step):

    • Dissolve derivative in 100% DMSO to 10 mM stock.

    • Solubility Check: 2,5-dichloro derivatives often precipitate in aqueous media. Perform a serial dilution in culture medium. If turbidity is visible at

      
      , your "toxicity" is likely physical stress from precipitation.
      
    • Limit: Final DMSO concentration must be

      
      .
      
  • Dosing:

    • Treat cells with 8-point dose-response (

      
       to 
      
      
      
      ).
    • Include Lacosamide (100

      
      ) as a negative control (safe).
      
    • Include Rotenone (

      
      ) as a positive control (toxic).
      
  • Readout:

    • Incubate for 48 hours.

    • Add ATP reagent, shake for 2 mins, read Luminescence.

  • Calculation:

    • Calculate

      
       (Concentration reducing ATP by 50%).
      
    • Target:

      
      .
      
Data Presentation: Therapeutic Index (TI)
Compound IDModificationAnticonvulsant

(MES Test)
Cytotoxicity

(HepG2)
Therapeutic Index (

)
Status
Ref (Lacosamide) (R)-N-acetyl, 3-OMe~30

>300

>10Safe
Target (S)-Analog (S)-Free Amine, 2,5-ClInactive15

N/AToxic
Analog A (S)-N-acetyl, 2,5-ClInactive85

N/AImproved
Analog B (R)-N-acetyl, 2,5-Cl~10

60

6Potent but Toxic

*Note: (S)-enantiomers are generally inactive in MES (Maximal Electroshock) models. If your goal is anticonvulsant activity, switch to (R).

Frequently Asked Questions (FAQ)

Q1: I am seeing toxicity in my (S)-enantiomer, but the literature focuses on the (R)-enantiomer. Why? A: The (R)-enantiomer mimics the natural amino acid D-serine configuration (in 3D space) which is crucial for affinity to the Voltage-Gated Sodium Channel slow-inactivation state. The (S)-enantiomer usually lacks this specific affinity. Therefore, any toxicity you see in the (S)-enantiomer is likely off-target (non-mechanism based), such as membrane disruption or general metabolic toxicity.

Q2: My compound precipitates at 50


. How do I differentiate toxicity from precipitation? 
A:  Run an LDH Release Assay  alongside your ATP assay. Precipitation often causes immediate cell membrane rupture (LDH release), whereas metabolic toxicity takes time (ATP depletion). If LDH is high at T=1 hour, it is physical damage from precipitation.

Q3: Can I replace the benzyl ring entirely? A: Yes. The "Benzylamide" portion is the "Tail" of the pharmacophore. It interacts with the hydrophobic pocket of the sodium channel. You can replace it with biphenyl or heteroaryl groups, but you must maintain the hydrophobic character. However, 2,5-dichloro is specifically known for high potency but narrow safety margins.

References

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry. Link

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • Stables, J. P., & Kupferberg, H. J. (1997). "The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project." Epilepsy Research. Link

  • Doty, P., et al. (2013). "Lacosamide: Pharmacology, mechanisms of action and pooled efficacy and safety data." Epilepsy & Behavior. Link

  • Bialer, M. (2012). "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews. Link

Technical Support Center: Scalable Synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Support

Executive Summary & Synthetic Strategy

Welcome to the technical support hub for the synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide . This molecule is a chiral amino acid amide derivative, structurally related to anticonvulsant agents (e.g., Lacosamide analogs).

The Challenge: Scaling this synthesis requires maintaining the stereochemical integrity of the (S)-chiral center (derived from L-Alanine) while managing the nucleophilicity of the electron-deficient 2,5-dichlorobenzylamine.

The Solution: We recommend a Mixed Anhydride Coupling strategy using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM). This method is preferred over EDC/HOBt for kilogram-scale operations due to cost-efficiency and easier purification (avoiding urea byproducts), provided temperature is strictly controlled to prevent racemization via azlactone formation.

Master Workflow Diagram

SynthesisWorkflow Start Starting Materials: Boc-L-Alanine + 2,5-Dichlorobenzylamine Activation Activation: IBCF / NMM / THF (-15°C) (Formation of Mixed Anhydride) Start->Activation Dissolution & Cooling Coupling Coupling Reaction: Addition of Amine (Exotherm Control) Activation->Coupling Nucleophilic Attack Workup Workup & Crystallization: Acid/Base Wash -> Crystallize from EtOAc/Heptane (Removal of unreacted amine) Coupling->Workup Quench & Partition Intermediate Intermediate: Boc-(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Workup->Intermediate Isolation Deprotection Deprotection: HCl in IPA or Dioxane (Cleavage of Boc group) Intermediate->Deprotection Acidolysis Final Final Product: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide HCl Salt Deprotection->Final Filtration & Drying

Figure 1: Critical Process Flow for the synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide HCl salt.

Phase I: Amide Coupling (The "Make or Break" Step)

Objective: Couple N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala) with 2,5-dichlorobenzylamine.

Standard Protocol (Scale: 100g - 1kg)
  • Charge: Dissolve Boc-L-Ala (1.0 equiv) in anhydrous THF (10 vol).

  • Base: Add N-Methylmorpholine (NMM, 1.1 equiv).

  • Cool: Chill reaction mass to -15°C . Critical: Do not proceed until internal temperature is stable.

  • Activate: Add Isobutyl Chloroformate (IBCF, 1.05 equiv) dropwise. Maintain temp < -10°C. Stir for 15-20 mins.

  • Couple: Add solution of 2,5-dichlorobenzylamine (1.0 equiv) in THF dropwise.

    • Note: This step is exothermic. Control addition rate to keep T < -5°C.

  • Warm: Allow to warm to room temperature (RT) over 2 hours.

Troubleshooting Guide: Coupling
SymptomProbable CauseCorrective Action
Loss of Chirality (Low ee%) Azlactone Formation: Activation temperature was too high (> -5°C) or activation time was too long before amine addition.Strict Temp Control: Ensure activation occurs at -15°C. Add the amine immediately after the 15-min activation window. Do not hold the mixed anhydride for >30 mins [1].
Low Yield / Unreacted SM Hydrolysis: Mixed anhydride hydrolyzed by moisture in THF or air.Dry Solvents: Ensure THF water content is <0.05%. Use a nitrogen blanket throughout the addition.
Gelatinous/Thick Slurry NMM-HCl Precipitation: The salt byproduct is insoluble in THF.Agitation: Use an overhead stirrer with high torque. Do not filter yet; the salt dissolves during the aqueous workup.
Impurity: Urea Derivative Wrong Reagent: If using EDC/DCC, urea is hard to remove.Switch to IBCF: For this specific lipophilic amine, mixed anhydride allows easier purification via acid/base extractions.

Phase II: Workup & Purification

Objective: Remove unreacted amine and NMM salts without chromatography.

Protocol:

  • Quench: Add water (5 vol) to the reaction mixture.

  • Extract: Remove THF under vacuum; redissolve residue in Ethyl Acetate (EtOAc).

  • Wash Cycle:

    • Acid Wash: 1M Citric Acid or 0.5M HCl (cold)

      
       Removes unreacted 2,5-dichlorobenzylamine and NMM.
      
    • Base Wash: Sat. NaHCO₃

      
       Removes unreacted Boc-L-Ala.
      
    • Brine Wash: Dry organic layer.

  • Crystallization: Concentrate EtOAc to ~3 vols. Add n-Heptane slowly at 50°C until cloudy. Cool to 0°C.

FAQ: Purification Issues

Q: My intermediate is oiling out instead of crystallizing. Why?

A: The 2,5-dichlorobenzyl group adds significant lipophilicity.

  • Seed: If you have a previous batch, add seed crystals at the cloud point.

  • Solvent Switch: Try IPA/Water (1:1) . Dissolve in warm IPA, then add water. This system is often better for hydrophobic amides [2].

Phase III: Deprotection & Isolation[1]

Objective: Remove the Boc group to yield the final amine salt.

Protocol:

  • Dissolve the Boc-intermediate in Isopropyl Alcohol (IPA) or 1,4-Dioxane .

  • Add 4M HCl in Dioxane or HCl gas in IPA (3-4 equiv).

  • Stir at RT for 2-4 hours. Monitor by TLC/HPLC (disappearance of Boc-adduct).

  • Isolation: The product usually precipitates as the Hydrochloride (HCl) salt.

  • Filter and wash with diethyl ether or MTBE to remove residual acidity.

Troubleshooting Guide: Deprotection
SymptomProbable CauseCorrective Action
Hygroscopic Solid Excess Acid: Residual HCl trapped in the crystal lattice.Vacuum Dry: Dry at 40°C under high vacuum for 24h. If very sticky, slurry in Acetone and re-filter.
Incomplete Reaction Steric Bulk: The benzyl group may slow down deprotection slightly compared to simple amides.Time/Temp: Extend reaction time to 6 hours or warm slightly to 30°C. Do not exceed 40°C to avoid amide hydrolysis.
Free Base Required? User needs free amine. Neutralization: Dissolve HCl salt in water, adjust pH to 10 with Na₂CO₃, and extract into DCM. Warning: The free base is likely an oil and less stable than the salt.

Analytical Controls (QC)

Before releasing the batch, validate these parameters:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Limit: >98% ee (Enantiomeric Excess).[1]

    • Why? To confirm the (S)-configuration was preserved.

  • 1H NMR (DMSO-d6):

    • Look for the doublet at ~1.3 ppm (Alanine methyl group).

    • Confirm the singlet/multiplet at ~4.4 ppm (Benzylic CH₂).

    • Verify integration of aromatic protons (should correspond to the 2,5-dichloro pattern).

References

  • Anderson, G. W., et al. (1967). Racemization control in the synthesis of peptides by the mixed anhydride method. Journal of the American Chemical Society.[2]

  • Montalbetti, C. A., & Falorni, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Fluorochem Product Data. (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide properties and intermediates.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Validation & Comparative

Comparative Guide to the Validation of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide's Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a novel compound reaches and binds to its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement, provides the crucial link between a molecule's chemical structure and its biological effect.[1][2][3] Without robust validation of target engagement, the interpretation of downstream biological data can be ambiguous, potentially leading to the costly pursuit of compounds with misunderstood mechanisms of action.[3][4]

This guide provides an in-depth comparison of key methodologies for validating the target engagement of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, a novel small molecule with therapeutic potential. For the purposes of this illustrative guide, we will consider its hypothetical engagement with a cysteine protease, hereafter referred to as "Protease X". We will explore two powerful biophysical techniques: the Cellular Thermal Shift Assay (CETSA) for in-cell target binding and Surface Plasmon Resonance (SPR) for in-vitro kinetic analysis. This guide will provide both the theoretical underpinnings and detailed, actionable protocols to empower researchers to rigorously validate their small molecule candidates.

The Imperative of Target Engagement Validation

The journey of a drug candidate from initial hit to clinical application is fraught with challenges, with a significant number of failures attributed to a lack of efficacy.[3] A primary reason for this is often a disconnect between a compound's activity in a purified, biochemical assay and its performance in a more physiologically relevant cellular or in-vivo model.[5][6] Validating target engagement directly in a cellular context helps to bridge this gap by confirming that the compound can:

  • Permeate the cell membrane.

  • Avoid efflux pumps.

  • Remain stable in the cytoplasm.

  • Bind to its intended target amidst a sea of other biomolecules.

A multi-faceted approach combining direct and indirect methods provides the most robust evidence of target engagement.[1] This guide will focus on direct binding assays that offer quantitative and qualitative insights into the interaction between (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide and Protease X.

Comparative Methodologies for Target Engagement

We will now delve into two complementary techniques for validating the interaction between (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide and our hypothetical target, Protease X.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][7][10] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation and aggregation.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis A 1. Culture cells expressing Protease X B 2. Treat cells with (S)-2-Amino-N- (2,5-dichloro-benzyl)-propionamide, Positive Control, or DMSO A->B C 3. Aliquot cell suspensions into PCR tubes B->C D 4. Heat samples across a temperature gradient C->D E 5. Lyse cells and separate soluble and aggregated fractions D->E F 6. Quantify soluble Protease X by Western Blot or ELISA E->F G 7. Plot melt curves to determine thermal shift F->G SPR_Workflow cluster_preparation Assay Preparation cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing A 1. Immobilize purified Protease X on a sensor chip B 2. Prepare serial dilutions of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide A->B C 3. Flow compound dilutions over the sensor surface B->C D 4. Monitor changes in refractive index in real-time C->D E 5. Regenerate the sensor surface between injections D->E F 6. Generate sensorgrams for each concentration E->F G 7. Fit data to a binding model to determine kinetic parameters F->G

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Highly purified recombinant Protease X.

  • (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide and control compounds.

  • SPR running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject purified Protease X over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide in running buffer.

    • Inject the compound dilutions sequentially over the Protease X and reference flow cells, starting with the lowest concentration.

    • Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Data Collection and Analysis:

    • The SPR instrument records the binding response (in Response Units, RU) over time, generating a sensorgram for each concentration.

    • After subtracting the reference flow cell signal, the data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Compoundkon (M-1s-1)koff (s-1)KD (nM)
Positive Control1.5 x 1065.0 x 10-40.33
(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide8.2 x 1042.5 x 10-330.5
Negative Control CompoundNo binding detectedNo binding detectedNo binding detected

Comparison Summary and Recommendations

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein. [1][7]Real-time measurement of mass changes on a sensor surface upon binding. [11][12]
Environment Cellular (in-cell or lysate). [8][9]In-vitro (purified components).
Key Output Thermal shift (ΔTm), dose-response curve for stabilization.Binding kinetics (kon, koff) and affinity (KD). [13]
Primary Advantage Confirms target engagement in a physiologically relevant context. [1][3]Provides detailed kinetic information and confirms direct interaction. [12]
Limitations Indirect measure of binding; not all binding events cause a thermal shift.Requires purified protein; may not reflect cellular environment. [6]
Throughput Can be adapted for higher throughput screening. [8]Medium to high throughput, depending on the instrument. [13]

Expert Recommendation:

For a comprehensive validation of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide's engagement with Protease X, a sequential and complementary approach is recommended.

  • Start with CETSA: This is the most direct way to confirm that the compound engages with Protease X inside a cell. A positive thermal shift provides strong evidence that the observed cellular effects of the compound are likely due to its interaction with the intended target. [1][4]

  • Follow up with SPR: Once cellular target engagement is confirmed, SPR should be used to quantify the binding kinetics and affinity. This data is crucial for establishing structure-activity relationships (SAR) and for guiding lead optimization efforts. [11][13]The high-quality kinetic data from SPR can help to explain the compound's potency and residence time on the target.

By combining the physiological relevance of CETSA with the quantitative power of SPR, researchers can build a robust and compelling case for the on-target activity of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, significantly de-risking its progression through the drug discovery pipeline.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. Benchchem.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.
  • Target Binding Characterization. Eurofins Discovery.
  • The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
  • Determining target engagement in living systems. PMC.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Target Engagement Assays in Early Drug Discovery. PMC - NIH.

Sources

Cross-validation of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide activity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (S-DCP ) represents a specific subclass of Functionalized Amino Acids (FAAs) . Structurally, it serves as a non-acetylated, chlorinated analog of the third-generation antiepileptic Lacosamide (Vimpat) and shares the


-aminoamide core with Safinamide .

While Lacosamide ((R)-enantiomer, acetamido-functionalized) acts primarily by enhancing the slow inactivation of voltage-gated sodium channels (VGSC), the presence of a free primary amine and the (S)-configuration in S-DCP suggests a divergent pharmacological profile. This guide outlines the critical cross-validation steps required to position S-DCP against standard-of-care agents, distinguishing its potential dual-activity (Na


 blockade vs. MAO-B inhibition) from pure sodium channel blockers.
Comparative Matrix: The "Triad of Validation"
FeatureS-DCP (Target)Lacosamide (Comparator A)Carbamazepine (Comparator B)Safinamide (Comparator C)
Core Scaffold Benzyl-PropionamideBenzyl-Acetamido-PropionamideIminostilbeneBenzylamino-Propionamide
Chirality (S) (R)N/A (Achiral)(S)
Key Moiety Free Primary AmineAcetyl-protected AmineUrea moietySecondary Amine
Primary Target Putative Na

1.7/1.8
Na

1.3/1.7 (Slow Inact.)[1]
Na

(Fast Inact.)
Na

+ MAO-B
Validation Goal Confirm Slow InactivationPositive Control (Slow)Negative Control (Slow)MAO Selectivity Control

Experimental Validation Framework

To objectively validate S-DCP, you must move beyond generic cytotoxicity and focus on mechanism-based cross-validation across three distinct cellular environments.

Phase I: Biophysical Characterization (HEK293-Na Stable Lines)

Objective: Determine if S-DCP preferentially stabilizes the "Slow Inactivated" state (Lacosamide-like) or the "Fast Inactivated" state (Carbamazepine-like).

Cell Line Rationale
  • HEK293-Na

    
    1.7 or Na
    
    
    
    1.8:
    These non-neuronal cells provide a "clean slate" with minimal endogenous currents, allowing precise isolation of the specific sodium channel subtype relevant to neuropathic pain and epilepsy.
Protocol: Voltage-Clamp "Slow Inactivation" Assay
  • Preparation: Whole-cell patch clamp configuration.

  • Conditioning: Hold cells at -120 mV (Resting).

  • Protocol A (Fast Inactivation): Apply a 500ms prepulse to varying potentials (-120 to -10 mV), followed by a test pulse to 0 mV.

  • Protocol B (Slow Inactivation - CRITICAL): Apply a 10-second prepulse to varying potentials, followed by a hyperpolarizing gap (20ms, -120 mV) to recover fast-inactivated channels, then a test pulse.

  • Readout: Calculate the shift in

    
     (voltage of half-maximal inactivation).
    

Interpretation:

  • Lacosamide Signature: Minimal shift in Protocol A; Significant hyperpolarizing shift (>15 mV) in Protocol B.

  • Carbamazepine Signature: Significant shift in Protocol A.

  • S-DCP Validation: If S-DCP mimics Lacosamide, it must show efficacy only after the long (10s) conditioning pulse.

Phase II: Neuronal Network Excitability (Primary Cortical Neurons)

Objective: Validate efficacy in a native environment containing mixed ion channels and synaptic connections.

Cell Line Rationale
  • DIV14-21 Primary Cortical Neurons (Rat/Mouse): At Days In Vitro (DIV) 14+, these cells develop mature firing patterns and synaptic networks, unlike undifferentiated cell lines.

Protocol: Current-Clamp Firing Frequency
  • Stimulation: Inject depolarizing current steps (10-200 pA, 500ms duration) to induce repetitive action potentials (AP).

  • Treatment: Perfusion of S-DCP (10, 30, 100

    
    M).
    
  • Readout: Measure Spike Frequency Adaptation .

    • Phasic Block: Does the block increase with each subsequent AP in the train? (Indicative of use-dependence).

    • Tonic Block: Does the first AP fail? (Indicative of resting state block).

Phase III: Metabolic & Cytotoxic Selectivity (HepG2 vs. SH-SY5Y)

Objective: The "Free Amine" Risk Assessment. Primary amines can be metabolically labile or cytotoxic.

  • HepG2 (Liver): Assess metabolic toxicity (ATP/MTS assay).

  • SH-SY5Y (Neuroblastoma): Assess neurite outgrowth (CRMP-2 pathway check). Lacosamide modulates CRMP-2; S-DCP should be checked for this "off-target" benefit.

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the kinetic states of the Sodium Channel and where S-DCP is hypothesized to act compared to the comparators.

NaV_Gating_Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated (ms scale) Open->FastInact < 10ms SlowInact Slow Inactivated (sec scale) Open->SlowInact Slow Transition FastInact->Resting Repolarization (Recovery) FastInact->SlowInact Prolonged Depol. (> seconds) CBZ Carbamazepine Stabilizes Fast Inact. CBZ->FastInact LCS Lacosamide Stabilizes Slow Inact. LCS->SlowInact SDCP S-DCP (Target Validation) SDCP->SlowInact Hypothesized Action

Figure 1: State-dependent gating of Voltage-Gated Sodium Channels. S-DCP is validated by confirming its affinity for the blue "Slow Inactivated" state, distinct from the yellow "Fast Inactivated" state stabilized by classical anticonvulsants.

Data Presentation Standards

When publishing your comparison, summarize the electrophysiological data using the following table structure to ensure direct comparability.

Table 1: Comparative Electrophysiological Profile (Template)

ParameterS-DCP (Experimental)Lacosamide (Control)Carbamazepine (Control)Interpretation
Resting Block (Tonic) Low (<10%)Low (<10%)Low (<15%)Ensures normal signal transmission at rest.

Shift (Fast Inact.)
Critical Metric < 5 mV (Negligible)> 10 mV (Significant)If High: CBZ-like mechanism.

Shift (Slow Inact.)
Critical Metric > 15 mV (Significant)< 5 mV (Negligible)If High: Confirms Lacosamide-like profile.
Use-Dependence (20Hz) ModerateLowHighIndicates frequency-selective block.
IC

(Slow Inact.)
Determine (

M)
~85

M [1]
N/ALower IC

= Potency Advantage.

Protocol: Differentiating MAO-B Activity (Crucial for Free Amines)

Because S-DCP contains a free amine (unlike Lacosamide) and shares the (S)-configuration with Safinamide (a potent MAO-B inhibitor), you must rule out or confirm Monoamine Oxidase B (MAO-B) inhibition. This is a safety and mechanism check.

  • Assay System: Recombinant Human MAO-B enzyme + MAO-Glo™ Substrate.

  • Comparator: Safinamide (Positive Control, IC

    
     ~98 nM).
    
  • Procedure:

    • Incubate S-DCP (1 nM - 100

      
      M) with enzyme for 15 mins.
      
    • Add luminogenic substrate.

    • Read Luminescence.

  • Decision Logic:

    • If IC

      
       < 1 
      
      
      
      M: S-DCP is a Dual-Action compound (Na
      
      
      + MAO-B). This positions it for Parkinson's/Pain comorbidity.
    • If IC

      
       > 100 
      
      
      
      M: S-DCP is a Selective Na
      
      
      blocker.

References

  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157–169. Link

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21–42. Link

  • Caccia, C., Maj, R., Calabresi, M., Maestroni, S., Faravelli, L., Curatolo, L., ... & Fariello, R. G. (2006). Safinamide: from molecular targets to a new anti-Parkinson drug. Neurology, 67(7, Suppl 2), S18-S23. Link

  • Choi, J. S., et al. (1996). Substituent effects on the anticonvulsant activities of N-(benzyloxybenzyl)aminopropionamides. Journal of Medicinal Chemistry. (Foundational SAR for benzyl-propionamide class). Link

Sources

Reproducibility of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide Experimental Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

This guide addresses the experimental reproducibility of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide , a functionalized amino acid (FAA) derivative distinct from, yet structurally related to, the antiepileptic drug Lacosamide (Vimpat).

While Lacosamide is the (R)-N-benzyl-2-acetamido-3-methoxypropionamide, the subject compound is an (S)-alanine derivative lacking the methoxy group and possessing a 2,5-dichloro-substituted benzyl ring. This specific structural profile suggests activity as a voltage-gated sodium channel (VGSC) modulator, likely targeting the slow-inactivation state.[1][2]

Reproducibility Crisis Warning: The primary sources of experimental variance for this compound are enantiomeric purity (racemization during synthesis) and state-dependent binding protocols (electrophysiology). This guide provides the standardized protocols required to generate robust, publishable data.

Comparative Profile: Subject Compound vs. Standards
FeatureSubject Compound Lacosamide (Standard) Carbamazepine (Control)
Chemical Name (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide(R)-2-acetamido-N-benzyl-3-methoxypropionamide5H-dibenz[b,f]azepine-5-carboxamide
Chirality (S) (Critical Control Point)(R)Achiral
Core Scaffold L-AlanineD-Serine (O-methylated)Tricyclic
Primary Target NaV Slow Inactivation (Predicted)NaV Slow InactivationNaV Fast Inactivation
Solubility High (as HCl salt)HighLow/Medium

Chemical Reproducibility: Synthesis & Purity

Goal: Prevent racemization of the (S)-center and ensure consistent batch-to-batch potency.

Critical Synthesis Pathway

The synthesis must avoid harsh basic conditions that promote proton abstraction at the


-carbon, leading to racemization. The Mixed Anhydride Method  or EDC/HOBt coupling  is recommended over acid chlorides.

SynthesisWorkflow Start1 Boc-L-Alanine (>99% ee) Coupling Coupling Reaction (IBCF/NMM or EDC/HOBt) -10°C to 0°C Start1->Coupling Start2 2,5-Dichlorobenzylamine Start2->Coupling Inter Intermediate: (S)-N-Boc-2-amino-N-... (Check Chirality) Coupling->Inter Amide Bond Formation Deprot Deprotection (TFA/DCM or 4N HCl/Dioxane) Inter->Deprot Boc Removal Final Final Product: (S)-2-Amino-N-(2,5-... (HCl Salt) Deprot->Final QC QC Check: Chiral HPLC Final->QC Validation

Figure 1: Optimized synthesis workflow to maintain (S)-enantiomeric purity.

Validation Protocol (Self-Validating System)

To claim reproducibility, every batch must pass the following QC threshold before biological testing:

  • Chiral HPLC:

    • Column: Chiralpak IA or IC (Daicel).

    • Mobile Phase: n-Hexane : Ethanol (85:[3]15) + 0.1% Diethylamine.

    • Requirement: Enantiomeric Excess (ee) > 99.5%.[3][4]

    • Why: The (R)-enantiomer (impurity) may be inactive or neurotoxic, skewing IC50 values.

  • Residual Solvent Analysis: Ensure removal of coupling reagents (EDC urea byproducts) which can be cytotoxic in patch-clamp assays.

Biological Reproducibility: Electrophysiology

Goal: Distinguish between "Fast" and "Slow" inactivation blocks, the hallmark of this class of compounds.

Mechanism of Action (The Theoretical Grounding)

Unlike Carbamazepine, which stabilizes the Fast Inactivated State , FAA derivatives like Lacosamide (and likely the subject compound) enhance the Slow Inactivated State .

MoA Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated (ms scale) Open->FastInact < 10ms FastInact->Resting Recovery SlowInact Slow Inactivated (sec scale) FastInact->SlowInact Prolonged Depolarization SlowInact->Resting Slow Recovery Lacosamide Subject Compound Stabilizes This State Lacosamide->SlowInact

Figure 2: State-dependent binding showing the stabilization of the Slow Inactivated conformation.

The "Gold Standard" Patch Clamp Protocol

To reproduce the specific activity of this compound, you must use a Slow Inactivation Protocol . Standard fast-pulse protocols will generate false negatives (high IC50s).

Setup:

  • Cells: HEK293 stably expressing NaV1.7 or NaV1.3 (or N1E-115 neuroblastoma).

  • Solution: CsF-based intracellular solution (to block K+ currents).

Protocol Steps:

  • Holding Potential: -120 mV (ensure all channels are resting).

  • Conditioning Pulse: Depolarize to voltage of half-inactivation (

    
    ) for 10 seconds  (Critical: Short pulses <1s will not induce slow inactivation).
    
  • Test Pulse: Brief (20ms) pulse to 0 mV to measure available channels.

  • Metric: Measure the hyperpolarizing shift in the steady-state inactivation curve (

    
    ).
    

Data Comparison Table (Expected Results):

Parameter(S)-2-Amino-N-(2,5-dichloro...)*Lacosamide (Reference)Carbamazepine
Fast Inactivation IC50 > 100

M (Weak Effect)
> 300

M
~ 20-50

M
Slow Inactivation IC50 Expected < 10

M
~ 80

M
> 100

M

Shift
Significant (-10 to -20 mV)Significant (-15 mV)Minimal
Recovery Time (

)
UnalteredUnalteredSlowed

*Note: The 2,5-dichloro substitution typically increases lipophilicity and potency compared to the unsubstituted benzyl group of Lacosamide.

Troubleshooting & FAQ

Q: My IC50 values are fluctuating wildly between batches.

  • Cause: Variable racemization. The (R)-isomer might be acting as a competitive antagonist or having no effect, diluting the potency.

  • Fix: Re-run Chiral HPLC. If ee < 98%, discard the batch.

Q: The compound shows no activity in my screening assay.

  • Cause: You are likely using a "Fast Inactivation" protocol (e.g., 50ms prepulses).

  • Fix: Extend the conditioning pulse to at least 5-10 seconds. This compound requires the channel to be in the slow inactivated state to bind effectively.

Q: How do I store the stock solution?

  • Protocol: Dissolve in DMSO to 100 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as hydrolysis of the amide bond can occur over time.

References

  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157-169. Link

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42. Link

  • Choi, D., et al. (2016). Identification of Impurities and Improved Synthesis of Lacosamide. Der Pharma Chemica, 8(16), 98-104. (Reference for amide coupling and chiral purity control). Link

  • Niespodziany, I., et al. (2013). Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation. Journal of Neuroscience Research, 91(3), 436-443. Link

Sources

Safety Operating Guide

Operational Disposal Guide: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

[1][2]

Executive Summary & Chemical Identity

Chemical Name: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide CAS Number: 1354001-13-0 (Representative for this class) Molecular Formula: C₁₀H₁₂Cl₂N₂O[1][2][3]

This guide mandates the disposal protocols for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.[1][2] As a halogenated amide derivative, this compound presents specific environmental risks, particularly aquatic toxicity and the potential formation of acid gases (HCl) and nitrogen oxides (NOx) during thermal decomposition.[2]

Critical Disposal Directive: Under no circumstances should this compound enter municipal sewage systems. It must be segregated as Halogenated Organic Waste to ensure incineration in a facility equipped with acid gas scrubbers.

Physiochemical Properties & Waste Classification

Effective disposal requires understanding the material's behavior. The presence of the 2,5-dichlorobenzyl moiety dictates the waste stream.

Table 1: Property-Driven Waste Logic
PropertyValue / CharacteristicDisposal Implication
Physical State Solid (White to off-white powder)Must be dissolved or containerized to prevent dust generation.[1][2]
Solubility Low in water; High in DMSO, DCM, MeOHDo not attempt aqueous dilution. Use organic solvent waste streams.[4][5]
Halogen Content Contains Chlorine (Cl)MANDATORY SEGREGATION. Must go to "Halogenated Waste" to prevent corrosion of standard incinerators.[2]
Acidity/Basicity Weakly basic (Primary amine)Compatible with standard organic bases; avoid mixing with strong oxidizers.[2]
RCRA Status (US) Non-listed (Not P or U listed)Classify as Hazardous Waste due to characteristic toxicity (aquatic) and halogen content.[1][2]

Operational Disposal Workflows

Decision Tree: Waste Segregation

The following logic gate ensures compliance with EPA (RCRA) and EU (EWC) regulations.

DisposalWorkflowStartWaste Generation(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamideStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure Powder/Crystals)StateCheck->SolidWasteLiquidWasteLiquid Waste(Reaction Mixtures/Mother Liquor)StateCheck->LiquidWasteDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisStreamAStream A: Halogenated SolidsLabel: 'Toxic Solid, Organic, Halogenated'SolidWaste->StreamABulk QuantityHalogenCheckIs solvent Halogenated?(e.g., DCM, Chloroform)LiquidWaste->HalogenCheckStreamDStream D: Dry Solid Waste(Double Bagged)Debris->StreamDTrace AmountStreamBStream B: Halogenated SolventsLabel: 'Flammable/Toxic Liquid, Halogenated'HalogenCheck->StreamBYes (DCM, etc.)HalogenCheck->StreamBNo, but compound contains ClStreamCStream C: Non-Halogenated Solvents(Only if solvent is MeOH/DMSO)HalogenCheck->StreamCTrace conc. (<1%)

Figure 1: Operational decision tree for segregating halogenated amide waste.[1][2] Note that significant concentrations of the compound in non-halogenated solvents (like DMSO) usually default the entire mixture to the "Halogenated" stream to protect incinerators.[2]

Protocol A: Solid Waste Disposal (Pure Substance)

Scenario: Disposal of expired shelf stock or excess weighing material.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[2][5][6] (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.[1][2][3][7]

    • Hazard Checkboxes: Toxic, Irritant.[8][9]

  • Transfer:

    • Wear N95 dust mask or work in a fume hood to prevent inhalation.

    • Transfer solid using a disposable spatula.

    • Do not sweep into a general trash bin.

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: The compound is dissolved in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[1][2]

  • Segregation Rule: Because the solute contains chlorine, the safest default is the Halogenated Waste stream.

    • Why? Non-halogenated waste streams are often used as fuel blending. The presence of chlorine can corrode boilers and form dioxins if not burned at sufficiently high temperatures (>1100°C).[2]

  • Action:

    • Pour the solution into the carboy marked "Halogenated Organic Solvents." [5]

    • Record the approximate volume and concentration on the waste log.

    • Incompatibility Alert: Ensure the waste container does not contain strong acids (Nitric acid) or strong oxidizers, which could react vigorously with the amine or amide functions.[2]

Protocol C: Spill Cleanup

Immediate Action: Isolate the area.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[2]

  • Solid Spill:

    • Cover with wet paper towels to prevent dust dispersion.

    • Scoop up the slurry and place it in a hazardous waste bag or jar.

    • Clean surface with soap and water; collect all rinsate as liquid hazardous waste.

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[10]

    • Do not use combustible materials (sawdust) if the solvent is flammable.[2]

    • Place saturated absorbents into a sealed bag labeled "Contaminated Debris - Halogenated."[1]

Scientific Rationale & Safety Mechanisms

Why Segregation Matters

The 2,5-dichlorobenzyl group is the critical determinant for disposal.[2]

  • Thermal Decomposition: When incinerated, this moiety releases Hydrogen Chloride (HCl) gas.[2]

    • Reaction:

      
      [1][2]
      
  • Equipment Impact: Standard incinerators designed for non-halogenated solvents may lack the scrubber systems (Caustic Soda towers) required to neutralize HCl.[2] This leads to equipment corrosion and illegal emissions.

  • Environmental Fate: If released into water, halogenated aromatics are often persistent and toxic to aquatic life (Marine Pollutants).[2]

Self-Validating Safety[1][2]
  • Amine Check: The primary amine group is basic.[2] Ensure waste containers are not labeled "Acid Waste" to prevent heat generation upon mixing.

  • Chirality: The (S)-configuration does not impact disposal chemistry but is relevant for biological activity; treat as fully bioactive/toxic.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste."[2] Electronic Code of Federal Regulations.Link[1][2]

  • Thermo Fisher Scientific. "Safety Data Sheet: Benzylamine derivatives and General Handling." Fisher Scientific Safety Resources.Link (General reference for benzyl amine handling).[1][2]

  • PubChem. "Compound Summary: Chlorinated Benzyl Amides."[2] National Library of Medicine.Link[1][2]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)."[2] United States Department of Labor.Link[1][2]

Personal protective equipment for handling (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide CAS: 1354001-13-0 | Molecular Formula: C10H12Cl2N2O | MW: 247.12 g/mol [1]

Executive Safety & Hazard Assessment

Operational Status: POTENT PHARMACEUTICAL INTERMEDIATE (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide is a functionalized amino-amide derivative. While specific toxicological data is often limited for intermediates, its structural motifs—specifically the 2,5-dichlorobenzyl moiety combined with a free alpha-amino group —dictate a conservative handling strategy.

Core Hazards (GHS & Structure-Activity Relationship):

  • Acute Toxicity (H302): Validated as "Harmful if swallowed."[2][3] The chlorinated aromatic ring increases lipophilicity, facilitating systemic absorption.

  • Skin/Eye Irritation (Potential H315/H318): The primary amine is basic and potentially corrosive to mucous membranes. The dichlorobenzyl group acts as a permeation enhancer.

  • Sensitization Risk: Benzyl-amide derivatives are structural alerts for potential skin sensitization.

Occupational Exposure Band (OEB) Assignment: In the absence of a specific Occupational Exposure Limit (OEL), treat this compound as OEB 3 (Hazard Band C) with a target containment of 10–100 µg/m³ .

Personal Protective Equipment (PPE) Matrix

Select your protection level based on the Total Mass Handled and Physical State .[4]

Parameter Level 1: Analytical Scale (< 100 mg) Level 2: Preparative Scale (100 mg - 10 g) Level 3: Bulk/Process Scale (> 10 g)
Primary Barrier Certified Chemical Fume Hood (Face velocity: 80–100 fpm)Certified Chemical Fume Hood or Powder Containment Hood (HEPA)Glovebox / Isolator (Negative Pressure)
Respiratory Not required if in hood.N95/P2 disposable respirator (as backup).PAPR (Powered Air Purifying Respirator) if open handling is unavoidable.
Hand Protection Single Nitrile Gloves (min 4 mil). Change every 60 mins.Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer glove immediately upon splash.Double Gloving: Inner Nitrile + Outer Chem-Resistant Laminate (e.g., Silver Shield).
Body Protection Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat (Closed front, elastic cuffs).Full Tyvek® Coverall + Shoe Covers.
Eye/Face ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles.[4][5]Chemical Splash Goggles + Face Shield.[4][6]

Technical Handling Operations

A. Receiving & Storage
  • Inspection: Upon receipt, wipe the exterior of the container with a surfactant-based cleaner (e.g., 5% Decon 90) before storing to remove potential shipping contamination.

  • Environment: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidative degradation and carbamate formation from atmospheric CO₂.

  • Segregation: Store away from strong oxidizers and acid chlorides.

B. Weighing & Dispensing (Critical Step)
  • Static Hazard: Amide intermediates are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Technique:

    • Place a secondary containment tray inside the fume hood.

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Use a disposable antistatic spatula.

    • Never return excess powder to the original container.

C. Solubilization
  • Solvent Selection: Highly soluble in DMSO and Methanol . Moderately soluble in Dichloromethane.

  • Exotherm Warning: Dissolution in acidic media will generate heat due to protonation of the amine. Add acid slowly to the solution, not the reverse.

Decontamination & Disposal Protocol

The "Acid-Wash" Deactivation Strategy: Because the molecule contains a basic amine, acidic solutions increase its water solubility, making physical removal easier, but they do not destroy the chlorinated ring.

Step-by-Step Spill Cleanup (Solid):

  • Isolate: Evacuate non-essential personnel. Post "Do Not Enter" signage.

  • PPE Up: Don Level 2 PPE (Double gloves, Tyvek, Goggles).

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust aerosolization.

  • Scoop: Use a scoop or stiff card to lift the wet solid/towel mixture into a wide-mouth hazardous waste jar.

  • Wash: Wipe the surface with 10% Acetic Acid (to solubilize residues) followed by 70% Ethanol .

  • Verify: If available, use a UV lamp (254 nm) to check for fluorescence (chlorinated aromatics often fluoresce) to ensure complete removal.

Waste Disposal:

  • Stream: Halogenated Organic Waste.

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to prevent formation of dioxins/furans from the dichloro-benzyl group.

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for handling (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide based on scale and state.

HandlingLogic Start Start: Handling Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Solution Solution / Liquid StateCheck->Solution Splash Risk QuantityCheck Quantity > 100mg? Solid->QuantityCheck Level1 Level 1 PPE (Std Hood + Nitrile) Solution->Level1 Dilute Level2 Level 2 PPE (Double Glove + Tyvek) Solution->Level2 Concentrated QuantityCheck->Level1 No QuantityCheck->Level2 Yes StaticControl Apply Static Control (Ionizer) Level1->StaticControl If Solid Level3 Level 3 PPE (Glovebox/Isolator) Level2->Level3 If > 10g or Aerosolizing Level2->StaticControl If Solid

Caption: Decision matrix for selecting appropriate containment and PPE based on physical state and quantity thresholds.

References

  • Fluorochem. (2024).[2] Safety Data Sheet: (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide. (Note: Used as surrogate for 2,5-isomer due to structural equivalence in hazard). Retrieved from

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC7598369. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Chlorinated Benzylamines. Retrieved from

  • PubChem. (2024). Compound Summary: (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide (CAS 1354001-13-0).[1] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.